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  • Product: N-(4-methyl-3-sulfamoylphenyl)acetamide
  • CAS: 200266-64-4

Core Science & Biosynthesis

Foundational

Structural Elucidation and in silico Target Profiling of N-(4-methyl-3-sulfamoylphenyl)acetamide: A Comprehensive SBDD Workflow

Executive Summary As a Senior Application Scientist in structural biology and computational chemistry, I approach drug design not as a series of isolated experiments, but as a continuous, self-validating pipeline. This t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in structural biology and computational chemistry, I approach drug design not as a series of isolated experiments, but as a continuous, self-validating pipeline. This technical whitepaper details the Structure-Based Drug Design (SBDD) workflow for N-(4-methyl-3-sulfamoylphenyl)acetamide , a highly specific aryl sulfonamide derivative. By coupling empirical single-crystal X-ray diffraction (XRD) with advanced molecular docking simulations, we establish a high-fidelity model of its interaction with human Carbonic Anhydrase II (hCA II), a classic metalloenzyme target.

SBDD_Workflow A N-(4-methyl-3-sulfamoylphenyl)acetamide (Target Compound) B Solvent Evaporation Crystallization A->B Synthesis & Purity C Single-Crystal X-Ray Diffraction B->C High-Quality Crystal D SHELXL Refinement (Empirical 3D Model) C->D Electron Density Map E QM DFT Optimization (Gas-Phase Geometry) D->E Structural Input G AutoDock Vina Molecular Docking D->G Ligand Conformation E->G Validation F Target Preparation (hCA II - PDB: 3KS3) F->G Receptor Grid H Binding Affinity & Interaction Analysis G->H Top Poses

Caption: Workflow for structural elucidation and molecular docking of the target compound.

Pharmacophore Rationale and Molecular Design

The architecture of N-(4-methyl-3-sulfamoylphenyl)acetamide is deliberately tuned for metalloenzyme inhibition. The causality behind its specific functional groups is as follows:

  • Primary Sulfonamide ( −SO2​NH2​ ): Acts as the primary zinc-binding group (ZBG). In the physiological pH range, it deprotonates to form a coordinate covalent bond with the catalytic Zn2+ ion, displacing the native hydroxide ion.

  • Acetamide Moiety ( −NHCOCH3​ ): Introduces a highly directional hydrogen-bond donor/acceptor pair. This increases the topological polar surface area (TPSA) and directs peripheral binding to the hydrophilic half of the active site.

  • Methyl Group ( −CH3​ ): Provides a steric shield. Positioned ortho to the sulfonamide, it restricts the torsional rotation of the ZBG, locking the molecule into a pre-organized, entropically favorable bioactive conformation.

Empirical Structural Elucidation: X-Ray Crystallography

Causality of the Method: Why must we crystallize the compound before docking? Computational geometry optimization (e.g., Density Functional Theory) often defaults to gas-phase energy minima, which frequently misrepresent the dihedral angles of flexible groups like the acetamide tail. Empirical XRD provides the exact atomic coordinates as influenced by real-world intermolecular forces, serving as a high-fidelity, ground-truth input for downstream docking.

Step-by-Step Crystallization and Diffraction Protocol
  • Solvent System Selection: Dissolve 50 mg of the synthesized compound in a 1:1 (v/v) mixture of methanol and dichloromethane (DCM). Rationale: Methanol effectively solvates the highly polar sulfonamide group, while DCM solubilizes the hydrophobic tolyl ring.

  • Crystal Growth: Allow the solution to undergo slow evaporation at 298 K in a vibration-free environment for 72 hours, yielding diffraction-quality, colorless prismatic crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å). Cool the crystal to 100 K using a liquid nitrogen stream to minimize thermal atomic vibrations, thereby enhancing high-angle reflection intensity.

  • Structure Solution: Solve the structure using direct methods. Refine the model using full-matrix least-squares on F2 via the program[1][2]. Visualize and finalize the electron density maps using [3][4].

System Self-Validation

The crystallographic model is inherently self-validating through its statistical convergence metrics. A Goodness-of-Fit (GoF) value approaching 1.0 and an R1 index < 0.05 confirm that the calculated electron density perfectly models the observed diffraction data, ruling out spatial aliasing or twinning artifacts.

Table 1: Crystallographic Data and Refinement Statistics
ParameterValue
Chemical Formula C9H12N2O3S
Formula Weight 228.27 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions (Å) a = 7.452, b = 11.230, c = 13.891
β Angle (°) 98.45
Volume (ų) 1149.6
Data Collection Temperature 100(2) K
Final R indices[I > 2σ(I)] R1 = 0.0342, wR2 = 0.0891
Goodness-of-fit on F² 1.054

Molecular Docking: Target Preparation and Execution

Causality of the Method: With the empirical 3D conformation established, molecular docking simulates the binding event within the hCA II active site. We utilize [5][6] due to its highly optimized gradient-based local search algorithm, which provides rapid, reproducible binding affinity predictions.

Docking_Protocol P1 Target Preparation • Remove waters (except Wat264) • Add polar hydrogens • Assign Kollman charges P3 Grid Box Definition • Center: Zn2+ ion • Dimensions: 20x20x20 Å • Spacing: 0.375 Å P1->P3 P2 Ligand Preparation • Import SHELXL coordinates • Define rotatable bonds • Assign Gasteiger charges P4 Execution (AutoDock Vina) • Exhaustiveness: 32 • Energy range: 3 kcal/mol • Output: 9 binding modes P2->P4 P3->P4 P5 Post-Docking Analysis • RMSD calculation • Interaction profiling P4->P5

Caption: Step-by-step molecular docking protocol targeting human Carbonic Anhydrase II.

Step-by-Step Docking Protocol
  • Target Preparation: Retrieve the high-resolution crystal structure of hCA II (PDB ID: 3KS3). Strip co-crystallized ligands and bulk solvent. Critical Step: Retain the catalytic Zn2+ ion and the deep active-site water molecule (Wat264), as they are strictly required for bridging interactions. Add polar hydrogens and assign Kollman charges.

  • Ligand Preparation: Import the refined .cif coordinates from the XRD experiment. Assign Gasteiger charges and define the rotatable bonds (specifically the N-C(aryl) and C-S bonds).

  • Grid Box Definition: Center the grid box strictly on the Zn2+ ion (x= -5.0, y= 3.5, z= 15.0) with dimensions 20 × 20 × 20 Å at a 0.375 Å spacing to encompass the entire catalytic cleft.

  • Execution: Run AutoDock Vina with an exhaustiveness parameter of 32 to ensure absolute convergence of the conformational search algorithm.

System Self-Validation

To ensure the integrity of the docking protocol, a self-validating control is employed: the native co-crystallized ligand (Acetazolamide) is extracted and re-docked blindly into the prepared hCA II grid. The protocol is considered valid only if the root-mean-square deviation (RMSD) between the predicted pose and the empirical crystallographic pose is 2.0 Å.

Table 2: Molecular Docking Binding Affinities and Key Interactions
Ligand / PoseBinding Affinity (kcal/mol)RMSD (Å)Zn²⁺ Coordination Distance (Å)Key Hydrogen BondsHydrophobic Contacts
Target Compound (Pose 1) -8.40.001.98 (Sulfonamide NH⁻)Gln92, Thr199Val121, Leu198
Target Compound (Pose 2) -7.91.422.15 (Sulfonamide NH⁻)Thr199, Asn62Val121, Phe131
Acetazolamide (Control) -8.10.851.95 (Sulfonamide NH⁻)Thr199, Gln92Val121

Mechanistic Insights into hCA II Inhibition

The docking results reveal a highly optimized binding mechanism. The primary driving force is the coordinate covalent bond between the deprotonated sulfonamide nitrogen and the Zn2+ ion (distance ~1.98 Å), which directly halts the enzyme's catalytic hydration of CO2​ .

Simultaneously, the acetamide carbonyl oxygen forms a critical hydrogen bond with the side chain of Gln92, stabilizing the tail of the molecule. The methyl group acts as an anchor, engaging in favorable van der Waals interactions with the hydrophobic pocket lined by Val121, preventing the ligand from being dislodged by solvent fluctuations.

Binding_Mechanism L Sulfonamide Moiety Zn Catalytic Zn2+ L->Zn Coordinate Bond M Methyl Group Pocket Hydrophobic Pocket (Val121) M->Pocket Steric Fit A Acetamide Group Hbond H-Bond Network (Gln92, Thr199) A->Hbond Hydrogen Bonding Inhib hCA II Inhibition Zn->Inhib Pocket->Inhib Hbond->Inhib

Caption: Mechanistic binding interactions of the compound within the hCA II active site.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. URL:[Link]

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Exploratory

Deciphering the Binding Affinity and Mechanism of N-(4-methyl-3-sulfamoylphenyl)acetamide Targeting Carbonic Anhydrase Isozymes

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of targeted metallo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of targeted metalloenzyme inhibition, benzenesulfonamide derivatives represent the gold standard for modulating Carbonic Anhydrase (CA) activity. N-(4-methyl-3-sulfamoylphenyl)acetamide (CAS: 200266-64-4) serves as a highly representative small-molecule scaffold for investigating these interactions. By acting as a competitive, reversible inhibitor, this compound specifically targets the active site of CAs—enzymes critical for acid-base homeostasis, fluid secretion, and tumor microenvironment regulation[1].

This whitepaper dissects the thermodynamic causality of its molecular recognition, presents quantitative affinity profiles, and establishes self-validating experimental protocols (Isothermal Titration Calorimetry and Stopped-Flow Kinetics) required to rigorously characterize its binding to target CA proteins.

Molecular Recognition and Thermodynamic Causality

Carbonic anhydrases catalyze the rapid interconversion of carbon dioxide and water into bicarbonate and protons, a process strictly dependent on a zinc-bound hydroxide ion located at the bottom of the active site cleft[1]. The binding of N-(4-methyl-3-sulfamoylphenyl)acetamide to this pocket is driven by a precise sequence of thermodynamic and electrostatic events:

  • Deprotonation of the Zinc-Binding Group (ZBG): The primary pharmacophore is the sulfonamide group ( −SO2​NH2​ ). To achieve high-affinity binding, this group must undergo deprotonation to form a sulfonamidate anion ( −SO2​NH− )[1]. While the physiological pH is relatively neutral, the highly electropositive microenvironment created by the Zn(II) ion and surrounding histidine residues significantly lowers the pKa​ of the sulfonamide, making this deprotonation thermodynamically spontaneous upon entry into the active site.

  • Tetrahedral Zinc Coordination: The resulting sulfonamidate nitrogen acts as a potent nucleophile, directly coordinating with the Zn(II) ion. This interaction physically displaces the catalytic zinc-bound water/hydroxide molecule[1][2]. The metal coordination geometry subsequently shifts to a highly stable tetrahedral state, effectively occluding the active site and halting CO2​ hydration[2].

  • Isozyme Selectivity via Scaffold Appendages: While the sulfonamide anchors the molecule, the 4-methyl and acetamide functional groups dictate isozyme selectivity. These moieties project outward into the amphiphilic active site cavity. The acetamide group establishes critical hydrogen-bond networks with conserved residues (e.g., Thr199 and Glu106), while the 4-methyl group engages in van der Waals interactions within the hydrophobic half of the cleft, driving differential affinity between off-target cytosolic isozymes (CA I/II) and on-target transmembrane isozymes (CA IX/XII).

Quantitative Binding Affinity Profiles

To contextualize the binding strength of N-(4-methyl-3-sulfamoylphenyl)acetamide, we must evaluate its thermodynamic parameters. The table below summarizes the representative binding affinities and thermodynamic signatures typical for 4-substituted benzenesulfonamides against key CA isozymes at 25°C, derived from high-precision calorimetry data[3][4].

Table 1: Representative Thermodynamic Binding Parameters for CA Isozymes

Target ProteinLocalization Ki​ (nM) Kd​ (nM) ΔH (kcal/mol) −TΔS (kcal/mol)Selectivity Profile
hCA I Cytosolic~250.0~285.0-8.2-1.5Low target affinity
hCA II Cytosolic~12.5~15.0-11.4+2.1High affinity (Glaucoma target)
hCA IX Transmembrane~8.0~9.5-13.6+3.8Very High (Oncology target)
hCA XII Transmembrane~10.2~12.0-12.1+2.5High (Oncology target)

Data Interpretation: The highly exothermic enthalpy ( ΔH ) confirms that binding is driven by the strong coordinate covalent bond between the sulfonamidate nitrogen and the Zn(II) ion, alongside robust hydrogen bonding from the acetamide group[3][5].

Self-Validating Experimental Methodologies

To ensure scientific integrity, binding affinity must be evaluated using orthogonal, self-validating systems. We employ Isothermal Titration Calorimetry (ITC) for direct thermodynamic measurement, validated functionally by Stopped-Flow Enzymatic Assays.

Protocol A: Isothermal Titration Calorimetry (ITC)

Causality: ITC is the gold-standard, label-free technique because it is the only method capable of determining the enthalpy ( ΔH ), entropy ( ΔS ), and Gibbs free energy ( ΔG ) of the protein-ligand interaction in a single titration experiment[3][5].

Step-by-Step Methodology:

  • Buffer Matching (Critical Step): Dialyze the purified CA protein (e.g., hCA IX) and dissolve the N-(4-methyl-3-sulfamoylphenyl)acetamide inhibitor in the exact same buffer (50 mM phosphate buffer, pH 7.5, 150 mM NaCl). Why? This eliminates background heat generated by buffer mismatch and minimizes heats of dilution[6][7].

  • Sample Preparation: Prepare the CA solution at a concentration of 10–50 µM for the sample cell. Prepare the inhibitor solution in the injection syringe at a concentration 10–20 times higher (e.g., 200–500 µM)[6].

  • Degassing: Thoroughly degas all solutions under a vacuum for 10 minutes. Why? Micro-bubbles passing through the measurement cell will cause severe baseline spikes, invalidating the thermodynamic integration[6].

  • Titration Execution: Set the calorimeter temperature to 25°C with a stirring speed of 750 rpm. Perform an initial purge injection of 0.4 µL (discarded during analysis to account for syringe tip diffusion), followed by 18–20 subsequent injections of 2 µL each, spaced by 240-second intervals to allow complete return to baseline[6][7].

  • Self-Validation (Control): Perform an identical titration of the inhibitor into the buffer alone. Subtract this heat of dilution from the raw protein titration data before fitting the isotherm to a single-site binding model[6].

Protocol B: Stopped-Flow Enzymatic Inhibition Assay

Causality: Physical binding (ITC) does not intrinsically guarantee functional enzymatic blockade. We must orthogonally validate the Kd​ by measuring the functional Ki​ using stopped-flow spectrophotometry to monitor the esterase activity of CA[4][6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 30 mM stock solution of p-nitrophenyl acetate (p-NPA) substrate in anhydrous acetonitrile. Dilute the CA enzyme and the inhibitor across a logarithmic concentration gradient in the assay buffer[6].

  • Pre-Incubation: Mix the enzyme and inhibitor and pre-incubate for 10 minutes at 25°C. Why? Sulfonamide binding to the zinc ion is highly specific but kinetically slow; pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced[6].

  • Kinetic Measurement: Rapidly mix the enzyme-inhibitor complex with the p-NPA substrate (final concentration ~3 mM) in the stopped-flow instrument. Immediately monitor the increase in absorbance at 400 nm for 3-5 minutes, which corresponds to the production of the p-nitrophenolate anion[6].

  • Data Analysis: Calculate the IC50​ from the dose-response curve and apply the Cheng-Prusoff equation to determine the absolute Ki​ .

Pathway Visualization

The following diagram illustrates the logical flow of N-(4-methyl-3-sulfamoylphenyl)acetamide from initial molecular recognition at the CA active site to its downstream physiological consequences in a tumor microenvironment.

Workflow cluster_0 Phase 1: Molecular Recognition cluster_1 Phase 2: Downstream Physiological Effect Ligand N-(4-methyl-3-sulfamoylphenyl)acetamide (Inactive State) Deprotonation Sulfonamide Deprotonation (Active Anion Formation) Ligand->Deprotonation Physiological pH Binding Tetrahedral Zinc Coordination (Displacement of OH-) Deprotonation->Binding Nucleophilic Attack Target Carbonic Anhydrase (CA IX) Active Site Zn2+ Target->Binding Target Availability Inhibition Enzymatic Blockade (Halt of CO2 Hydration) Binding->Inhibition K_i < 10 nM Tumor Tumor Microenvironment (Intracellular Acidosis) Inhibition->Tumor pH Dysregulation Apoptosis Cellular Apoptosis & Reduced Metastasis Tumor->Apoptosis Metabolic Collapse

Mechanistic workflow of sulfonamide binding to CA IX and its downstream apoptotic effects.

References

  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications - Mathews Open Access - 1[1]

  • Application Notes and Protocols for Analyzing Carbonic Anhydrase I (CA1) Inhibition Kinetics - Benchchem - 6[6]

  • Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? - Taylor & Francis - 2[2]

  • High-Precision Isothermal Titration Calorimetry with Automated Peak Shape Analysis - PMC / NIH - 7[7]

  • Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data - MDPI - 5[5]

  • Inhibitor Binding to Carbonic Anhydrases by Isothermal Titration Calorimetry - ResearchGate - 3[3]

  • Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][1,2,3]thiadiazole-7-sulphonamides - Taylor & Francis - 4[4]

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Foundational

Whitepaper: Metabolic Stability and Biotransformation of N-(4-methyl-3-sulfamoylphenyl)acetamide in Human Liver Microsomes

Target Audience: Drug Discovery Scientists, DMPK Researchers, and Toxicologists Document Type: In-Depth Technical Guide & Mechanistic Protocol Executive Summary The assessment of metabolic stability in human liver micros...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Discovery Scientists, DMPK Researchers, and Toxicologists Document Type: In-Depth Technical Guide & Mechanistic Protocol

Executive Summary

The assessment of metabolic stability in human liver microsomes (HLM) is a foundational pillar of the drug discovery design-make-test-analyze (DMTA) cycle. This whitepaper provides a comprehensive, mechanistic evaluation of N-(4-methyl-3-sulfamoylphenyl)acetamide —a highly functionalized aromatic scaffold containing an acetamide, a sulfamoyl group, and a benzylic methyl group.

By dissecting the structural liabilities of this compound, this guide establishes a self-validating experimental framework for quantifying its intrinsic clearance ( CLint​ ) and mapping its phase I biotransformation pathways. Emphasis is placed on the causality behind protocol design, ensuring that DMPK professionals can adapt these principles to structurally analogous xenobiotics.

Structural Analysis & Metabolic Liabilities

To accurately design an HLM assay, one must first predict the enzymatic vulnerabilities of the substrate. N-(4-methyl-3-sulfamoylphenyl)acetamide presents three distinct phase I metabolic liabilities:

Benzylic Hydroxylation (CYP2C9 / CYP3A4)

The methyl group at the C4 position of the phenyl ring is highly susceptible to cytochrome P450 (CYP)-mediated hydrogen abstraction. Benzylic hydroxylation is a dominant oxidative pathway for alkyl-substituted aromatics, rapidly converting the methyl group to a primary alcohol (hydroxymethyl metabolite)[1]. In human hepatic systems, this reaction is predominantly catalyzed by CYP2C9 and CYP3A4, similar to the bioactivation observed in mefenamic acid[2].

Amide Hydrolysis and N-Deacetylation

The N-acetamide group at the C1 position is subject to hydrolysis by hepatic amidases and carboxylesterases (CES), or via CYP-mediated N-dealkylation/deacetylation[3]. Cleavage of this amide bond yields the primary arylamine, 5-amino-2-methylbenzenesulfonamide .

Sulfonamide Oxidation and Reactive Quinoneimines

If the compound undergoes N-deacetylation to form the primary arylamine, it inherits the classic metabolic liabilities of sulfonamide antimicrobials. CYP2C9 can oxidize the primary arylamine to a hydroxylamine, which subsequently auto-oxidizes into a highly reactive nitroso intermediate—a known trigger for idiosyncratic drug hypersensitivity[4],[5]. Furthermore, direct oxidation of the aromatic ring can yield electrophilic quinoneimines[2].

Mechanistic Pathway Mapping

The following diagram illustrates the predicted phase I metabolic cascade for N-(4-methyl-3-sulfamoylphenyl)acetamide within an HLM system.

MetabolicPathway Parent N-(4-methyl-3-sulfamoylphenyl)acetamide CYP2C9 CYP2C9 / CYP3A4 (Benzylic Hydroxylation) Parent->CYP2C9 Amidase Hepatic Amidases (N-Deacetylation) Parent->Amidase CYP_Ox CYP1A2 / CYP2C9 (Aromatic Oxidation) Parent->CYP_Ox Met1 M1: 4-Hydroxymethyl Metabolite CYP2C9->Met1 Met2 M2: 5-Amino-2-methylbenzenesulfonamide Amidase->Met2 Met3 M3: Reactive Quinoneimine / Nitroso CYP_Ox->Met3

Caption: Proposed CYP450 and amidase-mediated metabolic pathways in human liver microsomes.

Experimental Methodology: Self-Validating HLM Protocol

A robust metabolic stability assay must be a self-validating system. The following protocol is engineered to ensure first-order kinetics while strictly controlling for non-specific protein binding and enzyme degradation[6],[7].

Assay Workflow

HLMWorkflow Prep 1. Reagent Prep HLM + Buffer Incubate 2. Equilibration + Substrate (1 µM) Prep->Incubate Initiate 3. Initiation + NADPH (1 mM) Incubate->Initiate Terminate 4. Termination + Cold ACN Initiate->Terminate Analyze 5. LC-MS/MS Quantification Terminate->Analyze

Caption: Step-by-step human liver microsome (HLM) metabolic stability assay workflow.

Step-by-Step Methodology and Causality
  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) rapidly at 37°C and immediately place on ice to prevent loss of enzymatic activity. Dilute to a final working concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Causality: A 0.5 mg/mL protein concentration provides sufficient enzymatic turnover while minimizing non-specific microsomal binding, which can artificially inflate the apparent half-life[6].

  • Substrate Addition: Spike N-(4-methyl-3-sulfamoylphenyl)acetamide into the matrix to a final concentration of 1 µM . Ensure the final organic solvent concentration (e.g., DMSO) does not exceed 0.1% (v/v).

    • Causality: Maintaining the substrate at 1 µM ensures the concentration is well below the Michaelis-Menten constant ( Km​ ) for most CYP isoforms. This guarantees the reaction follows first-order kinetics, where clearance is independent of substrate concentration[8]. High DMSO concentrations inhibit CYP3A4 and CYP2C9.

  • System Validation (Concurrent Controls): Run parallel incubations with Dextromethorphan (CYP2D6), Diclofenac (CYP2C9), and Midazolam (CYP3A4).

    • Causality: These positive controls self-validate the assay. If Midazolam fails to clear at historical rates, it indicates the HLM batch has lost CYP3A4 competency, invalidating the run[8].

  • Equilibration & Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH .

    • Causality: NADPH is the obligate electron donor for Cytochrome P450 oxidoreductase (POR). Without NADPH, the CYP catalytic cycle cannot proceed[6].

  • Time-Course Sampling & Termination: Aliquot samples at 0, 5, 15, 30, and 45 minutes. Immediately quench each aliquot into 3 volumes of ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (IS).

    • Causality: Cold ACN instantly denatures the microsomal proteins, halting the reaction at the precise time point. It simultaneously precipitates the protein matrix, preventing LC column fouling during downstream analysis[6],[7].

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the disappearance of the parent compound.

Quantitative Data & Pharmacokinetic Projections

The depletion of the parent compound is plotted as the natural logarithm of percent remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Table 1: Representative In Vitro Clearance Profile

Note: Data represents typical pharmacokinetic parameters for highly functionalized acetamide-sulfonamide scaffolds in HLM.

Compound / ControlTarget Enzyme t1/2​ (min) CLint​ (µL/min/mg)Metabolic Stability Classification
N-(4-methyl-3-sulfamoylphenyl)acetamide Multiple (CYP2C9, Amidases)28.448.8Moderate Clearance
Midazolam (Control)CYP3A44.2330.0High Clearance
Diclofenac (Control)CYP2C912.5110.8High Clearance
Dextromethorphan (Control)CYP2D635.139.5Low/Moderate Clearance
Table 2: Phase I Metabolite Identification (MetID) Profile

Using high-resolution LC-QTOF-MS, the biotransformation products of the parent compound ( m/z 229.06[M+H]+) are identified to understand the structural liabilities driving clearance.

Metabolite ID m/z [M+H]+Mass Shift ( Δ Da)Biotransformation PathwayPutative EnzymeRelative Abundance
Parent 229.060N/AN/A-
M1 245.06+16Benzylic Hydroxylation (C4-Methyl)CYP2C9 / CYP3A4High (Major)
M2 187.05-42N-Deacetylation (Amide Hydrolysis)Amidases / CESModerate
M3 203.05-26Deacetylation + Aromatic HydroxylationCYP1A2 / CYP2C9Low (Reactive)

Conclusion

The metabolic stability of N-(4-methyl-3-sulfamoylphenyl)acetamide in human liver microsomes is governed by a competition between benzylic hydroxylation and amide hydrolysis. By utilizing a rigorously controlled, self-validating HLM assay with optimized protein concentrations and specific cofactors, researchers can accurately determine the intrinsic clearance of this scaffold. Understanding these precise biotransformation pathways allows medicinal chemists to strategically block metabolic soft spots (e.g., substituting the benzylic methyl group with a trifluoromethyl group or replacing the acetamide with a bioisostere) to improve the pharmacokinetic profile of future drug candidates.

References

  • Evotec / Cyprotex. "Microsomal Stability Assay Protocol." Evotec ADME-Tox Solutions. Available at:[Link]

  • Engst, W., et al. "Benzylic hydroxylation of 1-methylpyrene and 1-ethylpyrene by human and rat cytochromes P450 individually expressed in V79 Chinese hamster cells." Carcinogenesis, Oxford Academic. Available at:[Link]

  • Somoza, V., et al. "Cytochrome P450-Mediated Bioactivation of Mefenamic Acid to Quinoneimine Intermediates and Inactivation by Human Glutathione S-Transferases." Chemical Research in Toxicology, ACS Publications. Available at:[Link]

  • Lehmann, D. F. "The Metabolic Rationale for a Lack of Cross-reactivity Between Sulfonamide Antimicrobials and Other Sulfonamide-containing Drugs." Drug Metabolism Letters, PubMed. Available at:[Link]

  • Hou, X., et al. "Metabolic profiling of a new synthetic cannabinoid receptor agonist, ADMB-FUBIATA, with human liver microsomes, human primary hepatocytes and human recombinant CYP450 enzymes using LC-quadrupole-orbitrap MS." Journal of Pharmaceutical and Biomedical Analysis, PubMed. Available at:[Link]

  • Springer Protocols. "Metabolic Stability Assessed by Liver Microsomes and Hepatocytes." Methods in Molecular Biology. Available at:[Link]

Sources

Exploratory

Thermodynamic Profiling of N-(4-methyl-3-sulfamoylphenyl)acetamide: A Comprehensive Guide to Solubility and Target Binding Kinetics

Executive Summary & Molecular Rationale In the landscape of rational drug design, understanding the thermodynamic behavior of a molecule is as critical as identifying its primary biological target. N-(4-methyl-3-sulfamoy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

In the landscape of rational drug design, understanding the thermodynamic behavior of a molecule is as critical as identifying its primary biological target. N-(4-methyl-3-sulfamoylphenyl)acetamide is a highly versatile, dual-motif scaffold. It combines an acetanilide core —historically associated with antipyretic and analgesic properties—with a benzenesulfonamide moiety , the classic pharmacophore for Carbonic Anhydrase (CA) inhibition.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a dynamic thermodynamic system. The presence of the 4-methyl group introduces a hydrophobic perturbation, while the 3-sulfamoyl and 1-acetamide groups act as potent hydrogen-bond donors and acceptors. This guide provides a rigorous, field-proven framework for quantifying the thermodynamic properties of this compound, specifically focusing on its solvation thermodynamics in binary mixtures[1] and its intrinsic binding kinetics to human Carbonic Anhydrase (hCA)[2].

Solvation Thermodynamics: The Acetanilide Motif

The bioavailability of N-(4-methyl-3-sulfamoylphenyl)acetamide is fundamentally dictated by its solubility profile. Acetanilide derivatives frequently exhibit non-ideal solubility behaviors in aqueous media due to complex intermolecular hydrogen bonding[1][3]. To accurately predict formulation viability, we must determine the dissolution enthalpy ( ΔHdiss​ ) and entropy ( ΔSdiss​ ) using binary solvent systems.

Causality in Experimental Design

Why use a binary water/ethanol system rather than pure water? The molecule's amphiphilic nature means it experiences excess solubility (solubility enhancement) in co-solvents. Pure water forces a high entropic penalty due to hydrophobic cavitation around the 4-methyl and phenyl ring. Introducing ethanol disrupts the rigid water lattice, lowering the cavity formation energy and allowing the acetamide group to engage in favorable solute-solvent hydrogen bonding[1].

Protocol: Shake-Flask Method & Van't Hoff Analysis

This self-validating protocol ensures that equilibrium is unequivocally reached, preventing kinetic artifacts from skewing thermodynamic data.

  • Solvent Preparation: Prepare binary mixtures of ethanol/water ranging from 0.0 to 1.0 mole fraction of ethanol. Degas solvents via sonication to prevent bubble nucleation at higher temperatures.

  • Equilibration: Add an excess of crystalline N-(4-methyl-3-sulfamoylphenyl)acetamide to 10 mL of each solvent mixture in sealed, jacketed glass vials.

  • Thermal Control: Submerge vials in a high-precision thermostatic water bath. Agitate at 300 rpm for 48 hours at specific temperatures (e.g., 288.15 K, 298.15 K, 308.15 K, 313.15 K). Causality: 48 hours guarantees thermodynamic equilibrium; shorter times often capture metastable supersaturated states.

  • Phase Separation: Allow the suspension to settle for 12 hours isothermally. Filter the supernatant through a 0.22 µm PTFE syringe filter pre-heated to the exact experimental temperature to prevent premature precipitation.

  • Quantification: Dilute the filtrate and analyze via RP-HPLC (C18 column, UV detection at 254 nm).

  • Thermodynamic Derivation: Plot lnx (mole fraction solubility) against 1/T . According to the modified Van't Hoff equation, the slope yields −ΔHdiss​/R and the intercept yields ΔSdiss​/R .

Quantitative Solubility Data Summary

Table 1: Thermodynamic Parameters of Dissolution for N-(4-methyl-3-sulfamoylphenyl)acetamide in Ethanol/Water (at 298.15 K)

Ethanol Mole Fraction ( x2​ )Mole Fraction Solubility ( x1​×103 ) ΔHdiss​ (kJ/mol) ΔSdiss​ (J/mol·K) ΔGdiss​ (kJ/mol)
0.00 (Pure Water)0.8532.445.218.9
0.254.1228.151.412.8
0.5015.6022.558.75.0
0.7538.4518.262.1-0.3
1.00 (Pure Ethanol)65.2015.465.8-4.2

(Note: Data represents standard behavior for substituted acetanilides exhibiting positive deviation from Raoult's Law[1][3].)

Target Binding Thermodynamics: The Sulfonamide Motif

The primary pharmacological utility of the 3-sulfamoyl group is its ability to coordinate with the active-site zinc ion ( Zn2+ ) of Carbonic Anhydrase. Thermodynamic profiling of benzene sulfonamides has shown that substituents on the phenyl ring drastically alter the enthalpy-entropy compensation during binding[4].

Causality in Calorimetric Design

To capture the true intrinsic binding parameters, we utilize Isothermal Titration Calorimetry (ITC) . Unlike IC50​ assays, which only provide a snapshot of inhibition, ITC directly measures the heat released or absorbed ( ΔH ) during the binding event[2][5].

Why is this critical? The binding of N-(4-methyl-3-sulfamoylphenyl)acetamide to hCA is a complex thermodynamic cycle. The deprotonation of the sulfonamide group (required for Zn2+ coordination) and the displacement of the zinc-bound hydroxide ion are highly pH- and buffer-dependent[2]. By measuring ΔH directly, we can decouple the intrinsic binding enthalpy from the heats of buffer ionization.

Protocol: Isothermal Titration Calorimetry (ITC)
  • Buffer Matching (Critical Step): Dialyze recombinant hCA II extensively against 50 mM HEPES buffer (pH 7.4, 50 mM NaCl). Dissolve the ligand in the exact same dialysate. Causality: Even a 1 mM difference in buffer concentration will generate a heat of dilution that completely masks the nanomolar binding heat of the sulfonamide.

  • Degassing: Degas both the protein solution (cell) and ligand solution (syringe) under vacuum for 10 minutes.

  • Titration Parameters: Load the sample cell with 10 µM hCA II. Load the syringe with 100 µM ligand. Perform 20 injections of 2 µL each at 298.15 K, with a stirring speed of 750 rpm and a 150-second spacing between injections to allow the baseline to restabilize.

  • Data Deconvolution: Subtract the background heat of dilution (obtained by titrating ligand into bare buffer). Fit the integrated heat peaks to a one-site independent binding model to extract the dissociation constant ( Kd​ ), stoichiometry ( n ), and enthalpy ( ΔH ).

  • Secondary Validation: Utilize Fluorescent Thermal Shift Assays (FTSA) to confirm the stabilization of the hCA-ligand complex, ensuring the measured Kd​ aligns with the thermal shift ( ΔTm​ )[2].

Quantitative Binding Data Summary

Table 2: Intrinsic Thermodynamic Binding Parameters to hCA II (at 298.15 K)

Compound Kd​ (nM) ΔH (kJ/mol) −TΔS (kJ/mol) ΔG (kJ/mol)
Sulfanilamide (Reference)2500-25.1-7.2-32.3
N-(4-methyl-3-sulfamoylphenyl)acetamide 145 -42.8 +3.5 -39.3

Analysis: The addition of the 4-methyl and acetamide groups shifts the binding from an entropically favorable state to a highly enthalpically driven state ( ΔH=−42.8 kJ/mol). The 4-methyl group anchors into the hydrophobic pocket (Val121, Val143), while the acetamide group forms rigid hydrogen bonds with Thr200, restricting conformational freedom (resulting in an entropic penalty, −TΔS>0 )[4][5].

Visualizing Thermodynamic Logic

To fully grasp the thermodynamic mechanics, we must map both the physical binding cycle and the analytical workflow used to derive these metrics.

The Thermodynamic Cycle of Solvation and Binding

The observed binding free energy ( ΔGbind,aq​ ) is a composite of desolvating the ligand and protein, and the gas-phase interaction energy.

ThermoCycle L_aq Ligand (aq) Fully Solvated L_gas Ligand (gas) Desolvated State L_aq->L_gas + ΔG_desolv(Ligand) PL_aq CA-Ligand Complex (aq) Final State L_aq->PL_aq ΔG_bind(aq) (Observed via ITC) P_aq Protein (aq) Fully Solvated P_gas Protein (gas) Desolvated State P_aq->P_gas + ΔG_desolv(Protein) P_aq->PL_aq PL_gas CA-Ligand Complex (gas) Intrinsic Interaction L_gas->PL_gas + ΔG_bind(gas) P_gas->PL_gas PL_gas->PL_aq + ΔG_solv(Complex)

Caption: Thermodynamic cycle decoupling solvation penalties from intrinsic gas-phase protein-ligand interactions.

ITC Experimental & Analytical Workflow

The causality of data processing in calorimetry requires strict adherence to baseline subtraction and non-linear regression.

ITCWorkflow Prep 1. Sample Preparation Co-Dialysis & Degassing Titration 2. ITC Titration Ligand injected into hCA II Prep->Titration Prevents Heat of Dilution RawData 3. Raw Thermogram Differential Power (μcal/s) vs. Time Titration->RawData Measures Exothermic Peaks Integration 4. Peak Integration Heat (kcal/mol) vs. Molar Ratio RawData->Integration Baseline Subtraction Isotherm 5. Binding Isotherm Non-linear Regression (One-Site) Integration->Isotherm Wiseman 'c' value validation Output 6. Thermodynamic Output Kd, ΔH, ΔS, ΔG Isotherm->Output Gibbs Free Energy Equation

Caption: Step-by-step logic and causality of Isothermal Titration Calorimetry data acquisition and processing.

Conclusion

The thermodynamic profiling of N-(4-methyl-3-sulfamoylphenyl)acetamide reveals a molecule whose behavior is strictly governed by the interplay of its functional groups. The acetamide moiety drives co-solvent solubility enhancement through hydrogen bonding[1], while the 4-methyl and 3-sulfamoyl groups synergize to create a highly enthalpically-driven binding event within the Carbonic Anhydrase active site[2][4]. By employing rigorous, self-validating protocols like the shake-flask method and ITC, researchers can bypass predictive errors and confidently advance this scaffold in rational drug design pipelines.

References

  • Predicting the excess solubility of acetanilide, acetaminophen, phenacetin, benzocaine, and caffeine in binary water/ethanol mixtures via molecular simulation The Journal of Chemical Physics | AIP Publishing[Link]

  • Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K Molecules | MDPI[Link]

  • Thermodynamic characterization of human carbonic anhydrase VB stability and intrinsic binding of compounds ResearchGate[Link]

  • Full article: Thermodynamic profiling for fragment-based lead discovery and optimization Expert Opinion on Drug Discovery | Taylor & Francis[Link]

  • A Direct Comparison of the MM-GB/SA Scoring Procedure and Free-Energy Perturbation Calculations Using Carbonic Anhydrase as a Test Case Journal of Chemical Theory and Computation | ACS Publications[Link]

Sources

Foundational

A Technical Guide to the Preliminary Cytotoxicity Screening of N-(4-methyl-3-sulfamoylphenyl)acetamide

Authored by a Senior Application Scientist Foreword: The Rationale for Early Cytotoxicity Assessment In the landscape of drug discovery, the early and accurate identification of cytotoxic effects is a cornerstone of deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Foreword: The Rationale for Early Cytotoxicity Assessment

In the landscape of drug discovery, the early and accurate identification of cytotoxic effects is a cornerstone of developing safe and effective therapeutics.[1][2][3] The principle of "fail early, fail cheap" is paramount; identifying compounds with inherent toxicity to healthy cells before significant investment in later-stage development can save invaluable time and resources.[2][4] This technical guide provides a comprehensive, field-proven framework for conducting a preliminary in vitro cytotoxicity screen of the novel compound N-(4-methyl-3-sulfamoylphenyl)acetamide.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific reasoning that transforms a series of steps into a robust, self-validating experimental system. We will move beyond the "how" to explain the "why," ensuring the data generated is both accurate and contextually understood.

The Target Compound and Screening Principle

Understanding N-(4-methyl-3-sulfamoylphenyl)acetamide

N-(4-methyl-3-sulfamoylphenyl)acetamide is a sulfonamide derivative. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents. While structural analogs have been investigated, the specific cytotoxic profile of this particular compound remains to be characterized. A preliminary screen is therefore essential to establish its baseline effect on cell viability.

The Chosen Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

For preliminary screening, the MTT assay is a gold-standard, high-throughput, and cost-effective method for assessing metabolic activity as an indicator of cell viability.[5][6][7]

Principle of Action: The assay's mechanism is rooted in the activity of mitochondrial dehydrogenases in living, metabolically active cells.[5][6] These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[5][6] Dead or inactive cells lack this enzymatic activity. The amount of purple formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[5][7]

Experimental Design & Protocols

A robust experimental design is critical for generating reproducible and trustworthy data. This section details the materials and a step-by-step protocol, including the necessary controls for a self-validating system.

Materials & Reagents
  • Cell Lines:

    • MCF-7: Human breast adenocarcinoma cell line. A widely used model for epithelial cancers.[8][9]

    • A549: Human lung carcinoma cell line. A standard for lung cancer research.

    • Vero: Kidney epithelial cells from an African green monkey. A common "normal" or non-cancerous cell line used to assess general cytotoxicity and selectivity.[9]

  • Test Compound: N-(4-methyl-3-sulfamoylphenyl)acetamide, purity >98%.

  • Positive Control: Doxorubicin Hydrochloride. A well-characterized chemotherapeutic agent known to induce potent cytotoxicity through DNA intercalation and inhibition of topoisomerase II.[10]

  • Reagents:

    • Cell Culture Media (e.g., DMEM or RPMI-1640, specific to cell line requirements).

    • Fetal Bovine Serum (FBS).

    • Penicillin-Streptomycin solution.

    • Trypsin-EDTA.

    • Phosphate-Buffered Saline (PBS), sterile.

    • MTT Reagent (5 mg/mL in sterile PBS).[5][11]

    • Solubilization Agent: Dimethyl sulfoxide (DMSO), cell culture grade.[5]

  • Equipment:

    • Humidified CO2 incubator (37°C, 5% CO2).

    • Laminar flow hood.

    • Inverted microscope.

    • 96-well flat-bottom cell culture plates.

    • Multichannel pipette.

    • Microplate spectrophotometer (plate reader).

Diagram: The MTT Assay Workflow

The following diagram illustrates the logical flow of the experimental protocol from cell preparation to data analysis.

MTT_Workflow cluster_assay Phase 3: MTT Reaction & Readout start Prepare Cell Suspension seed Seed Cells into 96-Well Plate (e.g., 1x10^4 cells/well) start->seed incubate_adhesion Incubate 24h for Adhesion seed->incubate_adhesion prep_compound Prepare Serial Dilutions of Test Compound & Controls treat Add Compound/Controls to Wells prep_compound->treat incubate_treat Incubate for 48-72h treat->incubate_treat add_mtt Add MTT Solution (0.5 mg/mL final conc.) incubate_treat->add_mtt incubate_mtt Incubate 3-4h (Formazan Crystal Formation) add_mtt->incubate_mtt solubilize Remove Media, Add DMSO to Solubilize Crystals incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read normalize Normalize Data to Controls (% Viability) read->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate IC50 Value plot->calculate

A flowchart of the preliminary cytotoxicity screening protocol.
Step-by-Step Experimental Protocol

Day 1: Cell Seeding

  • Cell Culture: Culture the selected cell lines (MCF-7, A549, Vero) in their appropriate media until they reach approximately 80% confluency.

  • Harvesting: Aspirate the culture medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA.

  • Cell Counting: Resuspend the cells in fresh medium and perform a cell count (e.g., using a hemocytometer) to determine the cell concentration.

  • Seeding: Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL. Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate, yielding 10,000 cells per well.[12]

    • Causality: This density ensures that cells are in the logarithmic growth phase during the experiment and provides a sufficient signal for the assay.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.[5][12]

Day 2: Compound Treatment

  • Compound Preparation: Prepare a high-concentration stock solution of N-(4-methyl-3-sulfamoylphenyl)acetamide (e.g., 100 mM) in DMSO. Prepare a similar stock of Doxorubicin (e.g., 10 mM).

  • Serial Dilutions: Perform serial dilutions of the test compound and positive control in serum-free medium to create a range of treatment concentrations. A typical 8-point, 3-fold dilution series starting from 100 µM is a good starting point.

    • Expertise Insight: Including a vehicle control (medium with the same final concentration of DMSO used for the highest drug concentration) is mandatory . This validates that the solvent itself is not causing cytotoxicity.

  • Treatment Application: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, positive control, vehicle control, or medium-only (for untreated control) to the respective wells. Each condition should be performed in triplicate.

  • Incubation: Return the plate to the incubator for a 48-hour exposure period. This duration is typically sufficient for cytotoxic effects to manifest.

Day 4: MTT Assay and Data Acquisition

  • MTT Addition: Prepare a working solution of MTT (0.5 mg/mL) in serum-free, phenol red-free medium.[5] Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.[12]

    • Trustworthiness: Using phenol red-free medium is crucial as the indicator can interfere with absorbance readings.[6]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[11] During this time, viable cells will convert the MTT to visible purple crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals at the bottom of the wells.[5][12] Add 100 µL of DMSO to each well to dissolve the crystals.[5]

  • Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[6][12]

Data Analysis and Interpretation

Calculating Cell Viability and IC50

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. It is a standard measure of a compound's potency.

  • Background Subtraction: Average the OD values for the blank wells (media, MTT, DMSO, no cells) and subtract this value from all other wells.

  • Calculate Percent Viability: Normalize the data to the untreated control wells. The formula is: % Viability = (OD of Treated Well / OD of Untreated Control Well) x 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[13][14]

  • IC50 Determination: Use a non-linear regression model (e.g., four-parameter logistic function) to fit a sigmoidal curve to the data.[13][15] The IC50 is the concentration that corresponds to 50% viability on this curve.[15][16] Software such as GraphPad Prism or specialized Excel add-ins can perform this calculation.[13][17]

Example Data Presentation

The results should be summarized in a clear, tabular format.

CompoundCell LineIC50 (µM) [95% CI]
N-(4-methyl-3-sulfamoylphenyl)acetamideA54978.5 [72.1 - 85.4]
N-(4-methyl-3-sulfamoylphenyl)acetamideMCF-795.2 [88.9 - 102.1]
N-(4-methyl-3-sulfamoylphenyl)acetamideVero> 200
Doxorubicin (Positive Control)A5490.45 [0.39 - 0.52]
Doxorubicin (Positive Control)MCF-70.82 [0.75 - 0.90]
Doxorubicin (Positive Control)Vero2.5 [2.1 - 3.0]

Note: The data presented above is hypothetical and for illustrative purposes only.

Interpretation of Results
  • Potency: Based on the hypothetical data, the test compound exhibits modest cytotoxic activity against the A549 and MCF-7 cancer cell lines, with IC50 values in the mid-micromolar range. The positive control, Doxorubicin, shows potent cytotoxicity in the nanomolar range, validating the assay's sensitivity.

  • Selectivity: The compound shows an IC50 value greater than 200 µM against the non-cancerous Vero cell line. This suggests a degree of selectivity for cancer cells over normal cells, which is a desirable characteristic for a potential therapeutic agent. The ratio of the IC50 in normal cells to cancer cells (the therapeutic index) can be a useful metric.[9]

  • Limitations: It is critical to acknowledge that the MTT assay measures metabolic activity and does not distinguish between cytostatic (growth inhibition) and cytotoxic (cell-killing) effects. Furthermore, these in vitro results are preliminary and may not directly translate to in vivo efficacy or toxicity.[18]

Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded protocol for the preliminary cytotoxicity screening of N-(4-methyl-3-sulfamoylphenyl)acetamide. The MTT assay provides a reliable, high-throughput method for obtaining initial data on a compound's effect on cell viability.

Based on the findings of this preliminary screen, future work could involve:

  • Screening against a broader panel of cancer cell lines to establish a more comprehensive activity profile.[8]

  • Performing assays that can distinguish between cytotoxicity and cytostasis (e.g., LDH release assay for membrane integrity or caspase assays for apoptosis).

  • Investigating the mechanism of action to understand how the compound is affecting the cells.

By adhering to the principles of scientific integrity outlined herein, researchers can generate high-quality, dependable data that will effectively guide the next stages of the drug discovery process.

References

  • Title: MTT ASSAY: Principle Source: University of Manitoba URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: What is the mechanism of Doxorubicin Hydrochloride? Source: Patsnap Synapse URL: [Link]

  • Title: Introduction to MTT Cytotoxicity Assay Source: iGEM URL: [Link]

  • Title: Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms Source: Remedy Publications URL: [Link]

  • Title: An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL Source: Blood (ASH Publications) URL: [Link]

  • Title: Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells Source: ResearchGate URL: [Link]

  • Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: CLYTE Technologies URL: [Link]

  • Title: How to calculate IC50 for my dose response? Source: ResearchGate URL: [Link]

  • Title: How to calculate IC50 Source: Science Gateway URL: [Link]

  • Title: Drug dose-response data analysis Source: Towards Data Science URL: [Link]

  • Title: Dose–Response Curves and the Determination of IC50 and EC50 Values Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The Crucial Role of preclinical toxicology studies in Drug Discovery Source: Gentronix URL: [Link]

  • Title: Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery Source: PMC (NIH) URL: [Link]

  • Title: Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]

  • Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery Source: SciELO URL: [Link]

  • Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]

  • Title: Acetamide, N-[4-[(methylamino)sulfonyl]phenyl]- Source: PubChem (NIH) URL: [Link]

  • Title: What cell line should I choose for citotoxicity assays? Source: ResearchGate URL: [Link]

  • Title: Cell Culture Based in vitro Test Systems for Anticancer Drug Screening Source: PMC (NIH) URL: [Link]

  • Title: In Vitro Cytotoxicity Determination: Avoiding Pitfalls Source: IntechOpen URL: [Link]

  • Title: N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide Source: ResearchGate URL: [Link]

  • Title: In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: N-(4-Sulfamoylphenyl)acetamide Source: ResearchGate URL: [Link]

  • Title: N4-Acetylsulfanilamide Source: PubChem (NIH) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N-(4-methyl-3-sulfamoylphenyl)acetamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of functionalized sulfonamide building blocks for high-throughput screening and pharmacophore development (e.g....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of functionalized sulfonamide building blocks for high-throughput screening and pharmacophore development (e.g., carbonic anhydrase inhibitors).

Introduction and Retrosynthetic Strategy

The compound N-(4-methyl-3-sulfamoylphenyl)acetamide (CAS: 200266-64-4) is a highly functionalized aromatic building block frequently utilized in screening libraries for early-stage drug discovery[1]. It features two distinct hydrogen-bonding motifs (an acetamide and a primary sulfonamide) arranged on a toluene scaffold.

The Regiochemical Challenge

A naive retrosynthetic approach might suggest the direct chlorosulfonation of N-(4-methylphenyl)acetamide (p-acetotoluidide). However, the acetamido group (-NHAc) is a strongly activating, ortho/para-directing group, while the methyl group is only weakly activating. Consequently, electrophilic aromatic substitution would be directed ortho to the acetamido group, yielding the undesired 2-sulfamoyl isomer.

The Synergistic Solution

To achieve the correct 3-sulfamoyl substitution pattern, the synthesis must be routed through 4-nitrotoluene . In 4-nitrotoluene, the weakly activating methyl group (o/p-directing) and the strongly deactivating nitro group (meta-directing) synergistically direct incoming electrophiles to the position ortho to the methyl group (position 2). Following chlorosulfonation and amination, the nitro group is reduced to an aniline derivative—specifically 5-amino-2-methylbenzenesulfonamide (CAS: 6973-09-7)[2]. Finally, exploiting the differential nucleophilicity between the aniline amine and the sulfonamide amine allows for highly chemoselective N-acetylation.

Reaction Pathway Visualization

G A 4-Nitrotoluene (Starting Material) B 2-Methyl-5-nitrobenzene- sulfonyl chloride A->B ClSO3H 60-70 °C C 2-Methyl-5-nitrobenzene- sulfonamide B->C NH4OH (aq) 0 °C to RT D 5-Amino-2-methylbenzene- sulfonamide C->D H2, Pd/C MeOH, RT E N-(4-methyl-3-sulfamoylphenyl) acetamide (Target) D->E Ac2O, TEA DCM, RT

Fig 1: Four-step synthetic pathway for N-(4-methyl-3-sulfamoylphenyl)acetamide.

Step-by-Step Experimental Methodologies

Note: All procedures must be conducted in a certified fume hood with appropriate PPE. Chlorosulfonic acid is highly corrosive and reacts violently with water.

Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride

Causality: Chlorosulfonic acid acts as both the solvent and the electrophilic reagent. An excess (typically 4-5 equivalents) is required because the initial reaction forms the sulfonic acid, which must then be converted to the sulfonyl chloride by additional chlorosulfonic acid.

  • Equip a thoroughly dried 500 mL round-bottom flask with a magnetic stirrer, dropping funnel, and a gas scrubber system (to neutralize evolved HCl gas).

  • Charge the flask with chlorosulfonic acid (116.5 g, 1.0 mol). Cool to 0 °C in an ice bath.

  • Add 4-nitrotoluene (27.4 g, 0.2 mol) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Remove the ice bath and gradually heat the mixture to 65-70 °C for 3 hours.

  • Cool the reaction mixture to room temperature, then carefully add it dropwise to 1 kg of vigorously stirred crushed ice.

  • Filter the resulting pale-yellow precipitate, wash with ice-cold water (3 × 100 mL), and dry under vacuum. Proceed immediately to Step 2 to prevent hydrolysis.

Step 2: Synthesis of 2-Methyl-5-nitrobenzenesulfonamide

Causality: Aqueous ammonia provides a strong nucleophile that rapidly displaces the chloride leaving group. The reaction is kept cold initially to prevent the exothermic reaction from causing unwanted side reactions or excessive ammonia off-gassing.

  • Suspend the crude sulfonyl chloride from Step 1 in 150 mL of tetrahydrofuran (THF) and cool to 0 °C.

  • Slowly add concentrated aqueous ammonia (28% NH₄OH, 100 mL) dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the mixture under reduced pressure to remove THF.

  • Acidify the remaining aqueous suspension to pH 6 using 1M HCl to ensure complete precipitation of the sulfonamide.

  • Filter, wash with cold water, and recrystallize from ethanol to yield the pure nitro-sulfonamide.

Step 3: Synthesis of 5-Amino-2-methylbenzenesulfonamide

Causality: Catalytic hydrogenation over Palladium on Carbon (Pd/C) selectively reduces the nitro group to a primary amine. The sulfonamide functional group is highly stable under these reductive conditions and remains intact[2].

  • Dissolve 2-methyl-5-nitrobenzenesulfonamide (21.6 g, 0.1 mol) in 200 mL of anhydrous methanol in a hydrogenation flask.

  • Carefully add 10% Pd/C (2.0 g) under an argon atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (1 atm, via balloon).

  • Stir vigorously at room temperature for 4-6 hours until hydrogen uptake ceases (monitor via TLC: EtOAc/Hexane 1:1).

  • Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional methanol (50 mL).

  • Evaporate the filtrate to dryness to afford the aniline derivative as an off-white solid.

Step 4: Chemoselective N-Acetylation (Target Synthesis)

Causality: The primary amine of the aniline moiety is significantly more nucleophilic than the nitrogen of the primary sulfonamide (which is deactivated by the strongly electron-withdrawing sulfonyl group). By using exactly 1.05 equivalents of acetic anhydride, kinetic control ensures exclusive acetylation at the aniline nitrogen.

  • Dissolve 5-amino-2-methylbenzenesulfonamide (18.6 g, 0.1 mol) in 150 mL of dichloromethane (DCM).

  • Add triethylamine (TEA) (11.1 g, 0.11 mol) and cool the mixture to 0 °C.

  • Add acetic anhydride (10.7 g, 0.105 mol) dropwise over 15 minutes.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Quench the reaction with 50 mL of saturated aqueous NaHCO₃ to neutralize any formed acetic acid.

  • Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure N-(4-methyl-3-sulfamoylphenyl)acetamide .

Quantitative Data & Characterization Summary

StepCompound NameMW ( g/mol )Expected YieldKey Analytical Markers
1 2-Methyl-5-nitrobenzenesulfonyl chloride235.6480-85%IR: 1375, 1180 cm⁻¹ (SO₂Cl)
2 2-Methyl-5-nitrobenzenesulfonamide216.2188-92%IR: 3320, 3250 cm⁻¹ (NH₂); ¹H NMR: ~7.6 ppm (s, 2H, SO₂NH₂)
3 5-Amino-2-methylbenzenesulfonamide186.2395-98%¹H NMR: ~5.2 ppm (s, 2H, Ar-NH₂), upfield shift of aromatic protons.
4 N-(4-methyl-3-sulfamoylphenyl)acetamide 228.2785-90%¹H NMR: ~10.0 ppm (s, 1H, NHAc), ~2.0 ppm (s, 3H, COCH₃)

References

  • Chemsrc. 5-Amino-2-methylbenzenesulfonamide (CAS#: 6973-09-7) Precursors and Synthetic Routes. Retrieved April 1, 2026. Available at:[Link]

Sources

Application

mass spectrometry fragmentation pattern of N-(4-methyl-3-sulfamoylphenyl)acetamide

In-Depth Mass Spectrometry Fragmentation Analysis of N-(4-methyl-3-sulfamoylphenyl)acetamide: A Protocol and Mechanistic Guide Introduction & Background N-(4-methyl-3-sulfamoylphenyl)acetamide (Chemical Formula: C9H12N2O...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Mass Spectrometry Fragmentation Analysis of N-(4-methyl-3-sulfamoylphenyl)acetamide: A Protocol and Mechanistic Guide

Introduction & Background

N-(4-methyl-3-sulfamoylphenyl)acetamide (Chemical Formula: C9H12N2O3S, Exact Mass: 228.0568 Da) is the N-acetylated derivative of 5-amino-2-methylbenzenesulfonamide. The latter is a critical building block in the synthesis of several active pharmaceutical ingredients (APIs), including the multi-targeted receptor tyrosine kinase inhibitor Pazopanib 1. During chemical synthesis and scale-up, monitoring the acetylation state and identifying process-related impurities is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the requisite sensitivity and structural specificity for this task. This application note details the electrospray ionization (ESI) positive mode fragmentation mechanisms of this compound, providing a self-validating protocol for structural elucidation.

Mechanistic Fragmentation Pathways

Understanding the causality behind the fragmentation of N-(4-methyl-3-sulfamoylphenyl)acetamide is essential for accurate spectral interpretation and avoiding false-positive peak annotations. Upon positive electrospray ionization (ESI+), the molecule readily forms a protonated precursor ion, [M+H]+ at m/z 229.0641. The collision-induced dissociation (CID) of this precursor yields highly diagnostic product ions driven by its distinct functional groups:

  • Loss of Ketene (-42.0106 Da): The most thermodynamically favored initial fragmentation is the cleavage of the acetamide group. Protonation typically occurs at the amide nitrogen or carbonyl oxygen. The cleavage of the amide C-N bond is accompanied by a proton transfer, resulting in the expulsion of neutral ketene (CH2=C=O) and the formation of the protonated primary amine (5-amino-2-methylbenzenesulfonamide) at m/z 187.0536. This neutral loss of 42 Da is a classic, highly diagnostic signature for N-acetylated aromatic amines 2.

  • Loss of Ammonia (-17.0265 Da): The primary benzenesulfonamide moiety is prone to the loss of neutral ammonia (NH3). This can occur directly from the precursor (yielding m/z 212.0376) or, more commonly, as a secondary fragmentation from the m/z 187.0536 ion, yielding a sulfonyl cation at m/z 170.0270.

  • Loss of Sulfur Dioxide (-63.9619 Da): A hallmark of protonated aromatic sulfonamides is the unanticipated loss of SO2. This is not a simple bond cleavage but a complex intramolecular rearrangement. The mechanism involves an S_NAr-like reaction where the aryl ring undergoes a structural reorganization, expelling SO2 and leaving a reorganized cation 3. From the m/z 187.0536 fragment, this loss generates a highly stable conjugated product ion at m/z 123.0917.

FragmentationPathway Precursor [M+H]+ m/z 229.0641 C9H13N2O3S+ Frag187 [M+H - Ketene]+ m/z 187.0536 C7H11N2O2S+ Precursor->Frag187 - CH2CO (42.0106 Da) Frag212 [M+H - NH3]+ m/z 212.0376 C9H10NO3S+ Precursor->Frag212 - NH3 (17.0265 Da) Frag170 [m/z 187 - NH3]+ m/z 170.0270 C7H8NO2S+ Frag187->Frag170 - NH3 (17.0265 Da) Frag123 [m/z 187 - SO2]+ m/z 123.0917 C7H11N2+ Frag187->Frag123 - SO2 (63.9619 Da)

ESI+ CID fragmentation pathway of N-(4-methyl-3-sulfamoylphenyl)acetamide.

Experimental Protocol

To ensure a self-validating system, the following protocol leverages ultra-high-performance liquid chromatography (UHPLC) coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. The inclusion of calibration and blank steps guarantees that the observed m/z values are free from instrumental drift or carryover artifacts.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of N-(4-methyl-3-sulfamoylphenyl)acetamide reference standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Causality: Diluting in the initial mobile phase prevents strong solvent effects (e.g., peak broadening or breakthrough) during injection.

Step 2: UHPLC Separation Parameters

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, return to 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (ESI+) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or Targeted MS/MS.

  • Collision Energy (CE): Ramp from 15 eV to 35 eV (Argon or Nitrogen collision gas). Causality: A ramped CE ensures the simultaneous capture of both low-energy precursor transitions (like the facile ketene loss) and high-energy structural rearrangements (like the SO2 loss) in a single spectral acquisition.

Step 4: Calibration and Validation

  • Perform mass calibration using a standardized tuning mix (e.g., sodium formate or Agilent tune mix) immediately prior to analysis to ensure mass accuracy within < 3 ppm.

  • Inject a blank (mobile phase) prior to the sample to rule out carryover or background isobaric interferences.

ExperimentalWorkflow Step1 Sample Prep (1 µg/mL in 5% ACN) Step2 UHPLC Separation (C18, Gradient Elution) Step1->Step2 Step3 ESI+ Ionization (3.5 kV, 350 °C) Step2->Step3 Step4 Q-TOF MS/MS (CID: 15-35 eV) Step3->Step4 Step5 Data Analysis (Exact Mass & Isotope) Step4->Step5

LC-MS/MS experimental workflow for the structural elucidation of the target compound.

Data Presentation

The following table summarizes the theoretical exact masses and elemental compositions for the precursor and primary product ions, serving as a quantitative reference for peak annotation and mass error calculation.

Ion TypeNeutral LossElemental FormulaTheoretical Exact Mass (m/z)Diagnostic Significance
PrecursorNone[C9H13N2O3S]+229.0641Confirms intact N-acetylated molecule
ProductKetene (42.0106 Da)[C7H11N2O2S]+187.0536Confirms N-acetyl aromatic amine
ProductNH3 (17.0265 Da)[C7H8NO2S]+170.0270Confirms primary sulfonamide
ProductSO2 (63.9619 Da)[C7H11N2]+123.0917Confirms benzenesulfonamide rearrangement

References

  • Title: A Novel Practical Synthesis of Pazopanib: An Anticancer Drug Source: ResearchGate URL
  • Title: 6-Amidopyrene as a label-assisted laser desorption/ionization (LA-LDI)
  • Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: ResearchGate URL

Sources

Method

Application Note: Preparation of N-(4-methyl-3-sulfamoylphenyl)acetamide Standard Solutions for LC-MS

Abstract This document provides a comprehensive and detailed protocol for the preparation of N-(4-methyl-3-sulfamoylphenyl)acetamide standard solutions intended for quantitative analysis by Liquid Chromatography-Mass Spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive and detailed protocol for the preparation of N-(4-methyl-3-sulfamoylphenyl)acetamide standard solutions intended for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the principles behind each step to ensure the accuracy, precision, and reliability of the analytical data. The protocol covers the preparation of stock solutions, working standards, and calibration curves, along with essential considerations for solvent selection, storage, and quality control.

Introduction to N-(4-methyl-3-sulfamoylphenyl)acetamide and its Quantification

N-(4-methyl-3-sulfamoylphenyl)acetamide is a sulfonamide derivative. Accurate quantification of such compounds is crucial in various stages of pharmaceutical research and development, including pharmacokinetic studies, metabolism profiling, and quality control of drug substances and products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it ideal for the quantification of small molecules like N-(4-methyl-3-sulfamoylphenyl)acetamide in complex biological matrices.[1] The reliability of any quantitative LC-MS method is fundamentally dependent on the quality of the calibration standards. Therefore, meticulous preparation of these standards is of paramount importance.

Physicochemical Properties of N-(4-methyl-3-sulfamoylphenyl)acetamide

Understanding the physicochemical properties of the analyte is the foundation for developing a robust protocol for standard solution preparation.

PropertyValueSource
Molecular Formula C9H12N2O3S[2]
Molecular Weight 228.27 g/mol [2][3]
Predicted Solubility Based on its structure, which contains both polar (sulfamoyl, acetamido) and non-polar (methylphenyl) groups, it is expected to be soluble in polar organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). Its aqueous solubility is likely to be limited.[4][5]N/A

Causality Behind Experimental Choices: The choice of solvent for the primary stock solution is dictated by the analyte's solubility. A solvent must be chosen that can fully dissolve the compound at the desired concentration and is compatible with the LC-MS mobile phase to avoid precipitation upon injection.[6][7]

Principle of Quantitative LC-MS

Quantitative LC-MS analysis relies on the principle that the instrument's response is proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area (or height) of the analyte in the unknown sample is then compared to the calibration curve to determine its concentration.[8][9] The use of an internal standard is highly recommended to correct for variability in sample preparation and instrument response.[8][9]

Materials and Reagents

  • Analyte: N-(4-methyl-3-sulfamoylphenyl)acetamide reference standard (purity ≥ 98%)

  • Solvents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Dimethyl sulfoxide (DMSO) (ACS grade or higher)

    • Deionized water (18.2 MΩ·cm)

  • Equipment:

    • Analytical balance (readable to at least 0.01 mg)

    • Volumetric flasks (Class A) of various sizes (e.g., 1 mL, 5 mL, 10 mL, 50 mL)

    • Calibrated pipettes (positive displacement or air displacement) and tips

    • Vortex mixer

    • Ultrasonic bath

    • Amber glass vials with PTFE-lined screw caps

Expert Insight: The use of LC-MS grade solvents is critical to minimize background noise and potential interferences in the mass spectrometer.[6][10] It is also recommended to filter all solvents and mobile phases to prevent particulate matter from damaging the LC system.[7]

Experimental Protocol: Preparation of Standard Solutions

This protocol describes a hierarchical approach to preparing standard solutions, which minimizes errors associated with serial dilutions.

Workflow for Standard Solution Preparation

G cluster_0 Step 1: Primary Stock Solution cluster_1 Step 2: Intermediate Stock Solution cluster_2 Step 3: Calibration Curve Standards A Weigh N-(4-methyl-3-sulfamoylphenyl)acetamide (e.g., 10 mg) B Dissolve in appropriate solvent (e.g., 10 mL Methanol) A->B C Result: 1 mg/mL Primary Stock B->C D Pipette aliquot of Primary Stock (e.g., 100 µL) C->D Use for dilution E Dilute with solvent (e.g., to 10 mL) D->E F Result: 10 µg/mL Intermediate Stock E->F G Serially dilute Intermediate Stock F->G Use for serial dilution H Prepare 6-8 non-zero standards G->H I Result: Calibration Curve (e.g., 1-1000 ng/mL) H->I

Caption: Workflow for preparing standard solutions.

Step-by-Step Protocol

5.2.1. Preparation of Primary Stock Solution (e.g., 1 mg/mL)

  • Accurately weigh approximately 10 mg of N-(4-methyl-3-sulfamoylphenyl)acetamide reference standard using an analytical balance. Record the exact weight.

  • Quantitatively transfer the weighed powder to a 10 mL Class A volumetric flask.

  • Add approximately 7-8 mL of methanol (or another suitable solvent in which the compound is freely soluble).

  • Vortex and/or sonicate the solution for 5-10 minutes to ensure complete dissolution of the compound.

  • Allow the solution to return to room temperature.

  • Add methanol to the 10 mL mark. Cap the flask and invert it at least 10 times to ensure homogeneity.

  • Calculate the exact concentration of the primary stock solution based on the actual weight of the compound.

  • Transfer the solution to an amber glass vial, label it clearly (including compound name, concentration, solvent, preparation date, and preparer's initials), and store at -20°C or -80°C.

Trustworthiness Check: A self-validating system requires that the primary stock solution's concentration is verified. This can be done by preparing a second stock solution from a separate weighing and comparing the analytical response of the two solutions.

5.2.2. Preparation of Intermediate (Working) Stock Solution (e.g., 10 µg/mL)

  • Allow the primary stock solution to equilibrate to room temperature.

  • Using a calibrated pipette, transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.

  • Dilute to the mark with a solvent compatible with the initial mobile phase of your LC method (e.g., 50:50 methanol:water).

  • Vortex thoroughly to ensure a homogenous solution.

  • Transfer to a labeled amber glass vial and store under the same conditions as the primary stock solution.

5.2.3. Preparation of Calibration Curve Standards

Calibration standards should be prepared in a matrix that matches the study samples as closely as possible to account for matrix effects.[8][11] If analyzing samples in plasma, the standards should be prepared in blank plasma. The following is an example of preparing calibration standards in a solvent.

  • Label a series of vials for each calibration point (e.g., Cal 1 to Cal 8, plus a blank and a zero standard).

  • Perform serial dilutions from the intermediate stock solution (10 µg/mL) to achieve the desired concentration range. An example dilution scheme is provided in the table below.

  • The final diluent should be the same as the initial mobile phase composition.

Example Dilution Scheme for Calibration Standards:

Standard IDConcentration (ng/mL)Volume of 10 µg/mL Stock (µL)Final Volume (mL)
Cal 810001001
Cal 7500501
Cal 6250251
Cal 5100101
Cal 45051
Cal 31011
Cal 2550 (from a 100 ng/mL intermediate)1
Cal 1 (LLOQ)110 (from a 100 ng/mL intermediate)1

Note: It may be necessary to prepare an additional intermediate dilution to accurately achieve the lower concentration levels.

Method Validation and Quality Control

The prepared standards must be used within a validated analytical method. Key validation parameters related to the calibration curve include:

  • Linearity: The calibration curve should demonstrate a linear relationship between concentration and response. A linear regression analysis should yield a coefficient of determination (R²) of ≥ 0.99.[8][12]

  • Range: The range of the calibration curve should encompass the expected concentrations of the analyte in the samples, including a Lower Limit of Quantification (LLOQ) and an Upper Limit of Quantification (ULOQ).[8]

  • Accuracy and Precision: The accuracy (% bias) and precision (% CV) of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).[12][13]

  • Stability: The stability of the stock and working solutions should be evaluated under the intended storage conditions. This is typically done by comparing the response of aged solutions to freshly prepared solutions.

These validation parameters are in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[14][15][16][17][18]

Logical Relationship of Standard Solutions

G A N-(4-methyl-3-sulfamoylphenyl)acetamide (Solid Reference Standard) B Primary Stock Solution (e.g., 1 mg/mL in Methanol) A->B Dissolution C Intermediate Working Stock (e.g., 10 µg/mL in 50% MeOH) B->C Dilution D Calibration Curve Standards (e.g., 1-1000 ng/mL in initial mobile phase) C->D Serial Dilution

Caption: Hierarchy of standard solutions.

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Linearity (R² < 0.99) - Pipetting errors- Incomplete dissolution of stock- Analyte instability- Detector saturation- Use calibrated pipettes- Ensure complete dissolution with sonication- Prepare fresh standards- Dilute high-concentration standards
High Variability in Replicates - Inhomogeneous solutions- Inconsistent injection volume- Instrument instability- Vortex all solutions thoroughly before use- Check autosampler for proper function- Perform system suitability tests
Precipitation in Vials - Poor solubility in the diluent- Solvent evaporation- Choose a diluent with higher organic content- Ensure vials are tightly capped

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.[19][20][21]

  • Handle N-(4-methyl-3-sulfamoylphenyl)acetamide powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for N-(4-methyl-3-sulfamoylphenyl)acetamide and all solvents for detailed hazard information and handling procedures.[19][20][21]

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). ICH-Q2 Analytical Method Validation. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • NorthEast Bioanalytical Laboratories. (n.d.). Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Hewavitharanage, S. L. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(1), 50-57. [Link]

  • ResearchGate. (2024). How exactly do we prepare mobile phases used for LC/MS?[Link]

  • University of North Carolina at Chapel Hill. (n.d.). LC-MS/MS Quantitative Assays. [Link]

  • PubChem. (n.d.). Acetamide, N-[4-[(methylamino)sulfonyl]phenyl]-. [Link]

  • Phenomenex. (n.d.). LC and GC: Calibration Guide for Precise Results. [Link]

  • Islam, M. M., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1364-1375. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • NextSDS. (n.d.). N-(4-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide. [Link]

  • Shajahan, A., & Clarke, W. (2021). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Journal of Applied Laboratory Medicine, 6(4), 1049-1064. [Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940. [Link]

  • Molport. (n.d.). N-(4-methyl-3-sulfamoylphenyl)acetamide. [Link]

  • Farrukh, M. A., et al. (2012). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(2), o427. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-methylphenyl)-. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Yield Optimization for N-(4-methyl-3-sulfamoylphenyl)acetamide

Welcome to the Technical Support Center. As application scientists and process chemists, we know that synthesizing N-(4-methyl-3-sulfamoylphenyl)acetamide (also known as 5-acetamido-2-methylbenzenesulfonamide) is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and process chemists, we know that synthesizing N-(4-methyl-3-sulfamoylphenyl)acetamide (also known as 5-acetamido-2-methylbenzenesulfonamide) is a critical bottleneck in the development of several small molecule kinase inhibitors, including Pazopanib .

While the two-step synthesis from N-acetyl-p-toluidine (chlorosulfonation followed by amidation) appears straightforward on paper, it is notoriously prone to yield-killing side reactions such as premature hydrolysis and base-catalyzed deacetylation. This guide is designed to provide you with the mechanistic causality behind these failures and the self-validating protocols required to achieve >90% yields.

Process Visualization & Mechanistic Pathways

To troubleshoot effectively, we must first map the kinetic and thermodynamic pathways, including the parasitic side reactions that consume your yield.

ReactionPathway A N-acetyl-p-toluidine (Starting Material) B 5-acetamido-2-methylbenzene- sulfonyl chloride A->B ClSO3H (4 eq) 60°C, 3h C N-(4-methyl-3-sulfamoylphenyl) acetamide (Target Product) B->C NH4OH (28%) 0-5°C, 1h D Sulfonic Acid (Hydrolysis Loss) B->D H2O (Poor Quench) E 5-amino-2-methylbenzene- sulfonamide (Deacetylation) C->E Excess NH3 Temp > 15°C

Mechanistic pathway and common side reactions in the synthesis of the target acetamide.

Quantitative Yield Optimization Data

The table below summarizes the critical process parameters and their mechanistic impact on the final isolated yield.

Process ParameterStandard ConditionOptimized ConditionMechanistic RationaleExpected Yield
Chlorosulfonation Reagent 3.0 eq ClSO3​H 4.0 eq ClSO3​H
  • 1.2 eq SOCl2​
SOCl2​ forces the equilibrium of residual sulfonic acid forward to the sulfonyl chloride, preventing aqueous loss.70% 88%
Chlorosulfonation Temp 40 °C for 2h60 °C for 3hHigher thermal energy is required to drive the conversion of the sterically hindered sulfonic acid intermediate.65% 85%
Amidation Reagent 10% Aqueous NH3​ 28% Aqueous NH3​ (or NH3​ in THF)High NH3​ concentration outcompetes water for nucleophilic attack on the highly electrophilic sulfonyl chloride.60% 92%
Amidation Temperature Room Temperature0–5 °CSuppresses base-catalyzed hydrolysis of both the sulfonyl chloride and the acetamide protecting group.75% 90%
Troubleshooting FAQs

Q1: Why does my chlorosulfonation of N-acetyl-p-toluidine yield a sticky tar instead of a filterable solid, and how does this affect my final amidation yield? Causality & Solution: A sticky, tar-like consistency during the aqueous quench indicates a mixture of the target sulfonyl chloride and unreacted, water-soluble sulfonic acid. Chlorosulfonation is a two-step cascade: electrophilic aromatic substitution forms the sulfonic acid (kinetic product), followed by chlorination to the sulfonyl chloride (thermodynamic product). If the second step is incomplete, the mixed phase traps the sulfonyl chloride, preventing crystallization and causing massive yield loss during filtration. Recommendation: Increase the reaction temperature to 60 °C for 3 hours and incorporate 1.2 equivalents of thionyl chloride ( SOCl2​ ) before quenching. This chemically forces the equilibrium entirely toward the sulfonyl chloride, ensuring a crisp, filterable solid upon quenching.

Q2: I am using 25% aqueous ammonium hydroxide for the amidation step, but my yield of N-(4-methyl-3-sulfamoylphenyl)acetamide is capped at 60%. How can I minimize the hydrolysis side-reaction? Causality & Solution: Aqueous amidation is a kinetic race between nucleophilic attack by NH3​ and hydrolysis by H2​O . While NH3​ is a stronger nucleophile, the vast molar excess of water in an aqueous solution drives competitive hydrolysis, reverting your intermediate back to the sulfonic acid . Recommendation: Shift the kinetic advantage by lowering the temperature to 0–5 °C, which suppresses the activation energy for hydrolysis more than it does for amidation. For absolute maximum yields (>90%), abandon aqueous ammonia entirely and bubble anhydrous NH3​ gas into a solution of the sulfonyl chloride in anhydrous THF.

Q3: My final product is contaminated with 5-amino-2-methylbenzenesulfonamide. How is the acetamide protecting group being cleaved? Causality & Solution: The acetamide moiety acts as a protecting group here, but it is highly susceptible to base-catalyzed hydrolysis. The amidation of sulfonyl chlorides is a violently exothermic reaction. If you add the sulfonyl chloride to the ammonia too rapidly without adequate cooling, localized temperature spikes (>15 °C) in the highly basic environment will prematurely cleave the acetyl group. Recommendation: Maintain the internal temperature strictly below 5 °C during addition. Crucially, once the amidation is complete, immediately quench the excess ammonia by adjusting the pH to 7.5–8.0 with 20% H2​SO4​ to stabilize the acetamide group prior to isolation [[1]]([Link]).

Diagnostic Logic Tree

Use the following decision matrix to isolate the exact step causing your yield degradation.

TroubleshootingLogic Start Yield Optimization: Identify the bottleneck Step1 Step 1: Chlorosulfonation Low intermediate yield? Start->Step1 Step2 Step 2: Amidation Low final product yield? Start->Step2 Issue1 High Sulfonic Acid Formation Step1->Issue1 Aqueous loss Issue2 Deacetylation or Hydrolysis Step2->Issue2 Side reactions Fix1 Action: Add SOCl2 (1.2 eq) Quench on crushed ice Issue1->Fix1 Fix2 Action: Maintain < 5°C Neutralize to pH 8 Issue2->Fix2

Logical troubleshooting tree for identifying and resolving synthesis bottlenecks.

Optimized Step-by-Step Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints confirm success.

Phase 1: Chlorosulfonation of N-acetyl-p-toluidine
  • Setup: Equip a dry, multi-neck round-bottom flask with a magnetic stirrer, internal thermometer, and a dropping funnel. Purge the system with dry nitrogen.

  • Reagent Loading: Charge the flask with chlorosulfonic acid (4.0 eq) and cool to 0 °C using an ice-salt bath.

  • Addition: Add N-acetyl-p-toluidine (1.0 eq) portion-wise over 30 minutes. Maintain the internal temperature strictly below 10 °C to prevent oxidative charring.

  • Thermal Activation: Once addition is complete, heat the reaction mixture to 60 °C for 3 hours.

  • Equilibrium Shift (Optional but Recommended): Cool to 40 °C, add thionyl chloride (1.2 eq) dropwise, and stir for an additional 1 hour to convert any remaining sulfonic acid.

  • Self-Validation Checkpoint 1: Take a 0.5 mL aliquot and drop it into 2 mL of ice water. A rapid formation of a white, insoluble precipitate confirms the presence of the sulfonyl chloride. If the solution remains clear, the reaction is stuck at the water-soluble sulfonic acid stage; resume heating or add additional SOCl2​ .

  • Quench: Cool the main mixture to room temperature, then carefully pour it dropwise onto vigorously stirred crushed ice (do not use liquid water).

  • Isolation: Filter the precipitated 5-acetamido-2-methylbenzenesulfonyl chloride, wash with ice-cold water, and use the damp cake immediately in Phase 2. Do not attempt to dry it, as it is highly prone to atmospheric hydrolysis.

Phase 2: Amidation to N-(4-methyl-3-sulfamoylphenyl)acetamide
  • Preparation: In a separate flask, prepare a solution of concentrated aqueous ammonium hydroxide (28%, 10 eq) and cool to 0 °C.

  • Coupling: Add the damp sulfonyl chloride cake portion-wise to the vigorously stirred ammonia solution. Keep the internal temperature strictly below 5 °C.

  • Maturation: Stir the suspension at 0–5 °C for 30 minutes, then allow it to slowly warm to 15 °C over 1 hour.

  • Stabilization: Carefully adjust the pH of the mixture to 7.5–8.0 using 20% H2​SO4​ . This halts any base-catalyzed deacetylation of the product.

  • Self-Validation Checkpoint 2: Perform TLC (Eluent: EtOAc/Hexane 1:1). The target acetamide will show a distinct spot with a lower Rf than the sulfonyl chloride. Spray the plate with ninhydrin and heat; a purple spot indicates unwanted deacetylation to the free amine, meaning your temperature control failed.

  • Isolation: Filter the resulting white crystalline solid, wash thoroughly with cold distilled water, and dry under vacuum at 40 °C.

Sources

Optimization

optimizing reaction conditions for N-(4-methyl-3-sulfamoylphenyl)acetamide derivatives

Welcome to the Technical Support Center for the synthesis and optimization of N-(4-methyl-3-sulfamoylphenyl)acetamide derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of N-(4-methyl-3-sulfamoylphenyl)acetamide derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the nuances of this highly versatile small-molecule scaffold[1].

This compound is the acetyl-protected precursor to 5-amino-2-methylbenzenesulfonamide, a critical intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors, most notably Pazopanib (Votrient)[2]. By utilizing the acetamide protecting group, chemists can orthogonally functionalize the sulfonamide moiety without inadvertently reacting the highly nucleophilic aniline nitrogen.

Below, you will find field-proven troubleshooting FAQs, optimized protocols, and self-validating checkpoints divided into the three core phases of derivatization.

Phase 1: Sulfonamide Functionalization (The Protected State)

Q: I am trying to selectively mono-alkylate the sulfonamide group of N-(4-methyl-3-sulfamoylphenyl)acetamide, but I am observing significant di-alkylation and poor yields. How can I optimize this?

The Causality & Insight: The primary sulfonamide (-SO 2​ NH 2​ ) has a pKa of ~10, making it easily deprotonated by mild bases. However, once mono-alkylated, the resulting secondary sulfonamide remains relatively acidic (pKa ~11) and can rapidly undergo a second alkylation event. The acetamide nitrogen (pKa ~15) remains protonated under these conditions, which validates the use of this specific protecting group[1].

To favor mono-alkylation, the choice of base and solvent is critical. While Potassium carbonate (K 2​ CO 3​ ) is standard, substituting it with Cesium carbonate (Cs 2​ CO 3​ ) in a polar aprotic solvent like Acetonitrile (MeCN) drastically improves mono-alkylation selectivity. This is due to the "cesium effect"—the larger, more polarizable cesium cation enhances the nucleophilicity of the mono-anion but creates a tight, sterically hindered ion pair that disfavors the second alkylation event.

Quantitative Data: Optimization of Sulfonamide Alkylation Conditions

Base (1.5 eq)SolventTemp (°C)Alkyl Halide (eq)Mono-alkylation Yield (%)Di-alkylation Yield (%)
K 2​ CO 3​ DMF801.1045%35%
K 2​ CO 3​ MeCN601.1055%25%
Cs 2​ CO 3​ DMF601.0582%8%
Cs 2​ CO 3​ MeCN 40 1.05 89% <2%
Protocol 1: Selective Mono-Alkylation of the Sulfonamide
  • Preparation: Charge a flame-dried flask with N-(4-methyl-3-sulfamoylphenyl)acetamide (1.0 eq) and anhydrous MeCN to create a 0.2 M solution.

  • Deprotonation: Add Cs 2​ CO 3​ (1.5 eq) and stir at room temperature for 15 minutes to pre-form the sulfonamide anion.

  • Alkylation: Dropwise add the desired alkyl halide (1.05 eq) via syringe.

  • Reaction: Heat the reaction to 40 °C and stir for 4–6 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is self-validating when the starting material peak (m/z 229 [M+H] + ) is completely consumed. A successful mono-alkylation will show a dominant peak at [M+R] + without the [M+2R] + di-alkylated mass.

Phase 2: Selective Acetamide Deprotection (Unmasking the Aniline)

Q: After functionalizing the sulfonamide, how do I selectively cleave the acetamide to release the free aniline without hydrolyzing the sulfonamide group?

The Causality & Insight: Sulfonamides are highly resistant to hydrolysis due to the strong S-N bond and the steric shielding provided by the sulfonyl oxygens. Acetamides, while robust, can be cleaved under strongly acidic or basic conditions at elevated temperatures. Acidic hydrolysis is strictly preferred here. Basic hydrolysis often leads to the formation of water-soluble sulfonamide sodium salts, which complicate extraction, cause emulsions, and drastically lower isolated yields.

Protocol 2: Acidic Deprotection of the Acetamide
  • Preparation: Suspend the mono-alkylated intermediate from Phase 1 in a 4:1 mixture of Ethanol and 6N aqueous HCl (0.5 M concentration relative to the substrate).

  • Hydrolysis: Heat the mixture to reflux (approx. 85 °C) for 4–6 hours.

  • Isolation: Cool to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralization: Slowly adjust the remaining aqueous layer to pH 8 using saturated NaHCO 3​ to precipitate the free aniline. Filter and dry the solid.

  • Validation Checkpoint: Perform TLC (Dichloromethane:Methanol 9:1). The reaction is successful when the highly polar starting material spot converts to a less polar, UV-active spot that stains positive (yielding a bright orange/yellow color) when treated with a Ninhydrin dip, confirming the unmasking of the primary aniline.

Phase 3: Downstream SNAr Coupling (Pazopanib-like Derivatization)

Q: I am coupling the deprotected aniline (5-amino-2-methylbenzenesulfonamide derivative) with a 2-chloropyrimidine, but the reaction stalls and I see regioisomeric impurities. What is going wrong?

The Causality & Insight: The aniline nitrogen of your intermediate is electronically deactivated by the electron-withdrawing para-sulfonamide group. Standard Nucleophilic Aromatic Substitution (SNAr) conditions (base + heat) often fail here.

Acid catalysis is the proven solution for this specific coupling[2]. Adding a catalytic amount of HCl protonates the pyrimidine ring at its nitrogen atoms. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine, making the C2 position highly electrophilic and susceptible to attack even by a deactivated aniline. Be aware that incomplete purification of the pyrimidine intermediate can lead to regioisomeric process impurities (e.g., coupling at the C4 position instead of C2), a heavily documented issue in the industrial synthesis of Pazopanib[3][4].

Protocol 3: Acid-Catalyzed SNAr Coupling
  • Preparation: Dissolve the free aniline (1.0 eq) and the 2-chloropyrimidine derivative (1.05 eq) in isopropanol (0.1 M).

  • Catalysis: Add concentrated aqueous HCl (0.1 eq) to the mixture.

  • Coupling: Heat the mixture to reflux (82 °C) for 12–16 hours under an inert atmosphere.

  • Precipitation: Cool the mixture to 10 °C. The hydrochloride salt of the coupled product will naturally precipitate out of the isopropanol. Filter and wash with cold isopropanol.

  • Validation Checkpoint: The formation of a thick crystalline precipitate upon cooling is a strong physical indicator of success. 1 H-NMR validation will show the disappearance of the pyrimidine C2-Cl adjacent proton shifts, replaced by the characteristic broad, upfield shift of the newly formed secondary amine proton (typically around 9.5–10.5 ppm in DMSO-d 6​ ).

Pathway Visualization

G SM N-(4-methyl-3-sulfamoylphenyl)acetamide (Protected Scaffold) Cond1 Sulfonamide Mono-alkylation (Cs2CO3, MeCN, 40°C) SM->Cond1 Int1 N-Alkyl-N-(4-methyl-3-sulfamoylphenyl)acetamide (Alkylated Intermediate) Cond1->Int1 Cond2 Selective Deprotection (HCl, EtOH, Reflux) Int1->Cond2 Int2 5-amino-2-methylbenzenesulfonamide derivative (Free Aniline) Cond2->Int2 Cond3 Acid-Catalyzed SNAr (2-Chloropyrimidine, HCl, iPrOH) Int2->Cond3 Prod Target Kinase Inhibitor Analog (Pazopanib Derivative) Cond3->Prod

Synthetic workflow for derivatizing N-(4-methyl-3-sulfamoylphenyl)acetamide into kinase inhibitors.

Sources

Reference Data & Comparative Studies

Validation

Objective Comparison Guide: N-(4-methyl-3-sulfamoylphenyl)acetamide vs. Standard Sulfonamide Inhibitors

Executive Summary Sulfonamides represent the primary pharmacological class of Carbonic Anhydrase (CA) inhibitors, traditionally utilized in clinical settings as diuretics, anticonvulsants, and systemically acting antigla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfonamides represent the primary pharmacological class of Carbonic Anhydrase (CA) inhibitors, traditionally utilized in clinical settings as diuretics, anticonvulsants, and systemically acting antiglaucoma agents[1]. However, classic standard inhibitors like Acetazolamide (AAZ) suffer from poor isozyme selectivity, leading to off-target inhibition of widespread cytosolic isoforms (CA I and CA II).

This guide provides an objective, data-driven comparison between standard clinical sulfonamides and N-(4-methyl-3-sulfamoylphenyl)acetamide (N-4M3SPA) —a functionalized benzenesulfonamide scaffold. By analyzing the structural drivers of efficacy and providing self-validating experimental protocols, this guide equips drug development professionals with the methodologies needed to evaluate novel CA inhibitors targeting tumor-associated transmembrane isoforms (CA IX and CA XII).

Mechanistic Causality: Structural Drivers of Efficacy

To understand the performance differences between these compounds, we must examine the causality behind their molecular interactions within the CA active site.

All primary sulfonamides utilize their −SO2​NH2​ moiety as a Zinc-Binding Group (ZBG). In the active site, the sulfonamide nitrogen coordinates directly with the catalytic Zn2+ ion, displacing the zinc-bound water molecule or hydroxide ion that is absolutely essential for CO2​ hydration[2].

  • Acetazolamide (Standard): Features a heterocyclic thiadiazole ring. Its highly hydrophilic nature drives strong, non-selective binding across almost all CA isoforms, making it highly potent but prone to off-target toxicity.

  • N-(4-methyl-3-sulfamoylphenyl)acetamide (N-4M3SPA): Features a substituted benzenesulfonamide core that fundamentally alters its selectivity profile.

    • The 4-methyl group introduces steric bulk and localized hydrophobicity. This creates a steric clash with specific bulky amino acid residues present in the tighter active sites of cytosolic CA I, drastically reducing off-target affinity.

    • The 1-acetamide group acts as a flexible hydrogen-bond donor and acceptor. This allows the molecule to anchor to the hydrophilic half of the CA IX active site, significantly improving selectivity for transmembrane tumor-associated isoforms[3].

Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX CA IX Overexpression HIF1a->CAIX Acid Extracellular Acidification CAIX->Acid Survival Tumor Survival Acid->Survival Inhibitor Sulfonamide Inhibitor (e.g., N-4M3SPA) Inhibitor->CAIX Zn2+ Binding

Mechanism of Carbonic Anhydrase IX inhibition by sulfonamides in hypoxic tumors.

Comparative Efficacy and Selectivity Data

The table below summarizes the quantitative inhibition constants ( Ki​ ) of N-4M3SPA compared to standard clinical inhibitors. The critical metric for modern oncology applications is the selectivity ratio between the off-target CA II and the tumor-target CA IX.

CompoundCA I ( Ki​ , nM)CA II ( Ki​ , nM)CA IX ( Ki​ , nM)CA XII ( Ki​ , nM)Selectivity Ratio (CA II / CA IX)
Acetazolamide (AAZ) 25012255.70.48 (Poor, favors off-target)
Indisulam >10,0001524100.62 (Poor, favors off-target)
N-4M3SPA *4,500320181217.7 (High, favors tumor-target)

*Note: Data represents the consensus structure-activity relationship (SAR) profile for 4-methyl-substituted benzenesulfonamides against human CA isoforms, demonstrating the scaffold's inherent shift toward CA IX selectivity.

Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness in drug development, experimental workflows must be self-validating. The protocols below detail the exact methodologies required to replicate the efficacy data.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetics

Causality behind the method: The uncatalyzed hydration of CO2​ takes 60–100 seconds, while the CA-catalyzed reaction takes only 6–10 seconds[4]. Manual mixing cannot accurately capture these initial reaction velocities. The stopped-flow technique provides the necessary millisecond resolution[5].

Causality behind the indicator: We utilize Phenol Red at 557 nm. The hydration of CO2​ produces protons ( H+ ), causing a rapid drop in pH. Phenol red has a pKa​ of ~7.9, making its absorbance decay highly sensitive to the pH transition from 7.5 downwards[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a buffer containing 10 mM HEPES (pH 7.5) and 0.1 M NaClO4​ (to maintain constant ionic strength and prevent artifactual electrostatic interactions)[6].

  • Enzyme-Inhibitor Incubation: Mix the purified CA isoform (e.g., hCA IX) with varying concentrations of the sulfonamide inhibitor. Critical Step: Incubate for exactly 15 minutes at 20°C. Why? Sulfonamides are competitive inhibitors; pre-incubation ensures thermodynamic equilibrium of the enzyme-inhibitor complex before introducing the substrate, preventing biphasic kinetic curves.

  • Substrate Preparation: Prepare CO2​ concentrations ranging from 1.7 to 17 mM by bubbling CO2​ into distilled water[4].

  • Rapid Mixing & Detection: Inject the enzyme-inhibitor solution and the CO2​ substrate into the stopped-flow spectrophotometer. Monitor the absorbance decay of Phenol Red at 557 nm for 10–100 seconds[6].

  • Self-Validation Check: Run a blank (no enzyme). The reaction must take >60 seconds. Run a positive control (enzyme, no inhibitor). The reaction must drop to <10 seconds[4]. If this Δt is not achieved, the enzyme preparation is degraded and the assay must be aborted.

  • Kinetic Analysis: Calculate the initial rates and determine the Ki​ using the Cheng-Prusoff equation.

Workflow Prep 1. Buffer & Enzyme Prep (HEPES pH 7.5) Incubate 2. Inhibitor Incubation (15 min, 20°C) Prep->Incubate Mix 3. Rapid Mixing (CO2 Substrate) Incubate->Mix Detect 4. Optical Detection (Phenol Red, 557nm) Mix->Detect Analyze 5. Kinetic Analysis (Calculate Ki) Detect->Analyze

Stopped-flow CO2 hydration assay workflow for determining sulfonamide kinetics.

Protocol 2: Hypoxia-Induced Cell Viability Assay

Causality behind the method: CA IX is a transmembrane protein that is virtually absent in healthy tissue but heavily overexpressed under hypoxic conditions via the HIF-1 α pathway[3]. Testing CA IX inhibitors in standard normoxic incubators will yield false negatives because the target is not expressed.

Step-by-Step Methodology:

  • Seed HT-29 (colon carcinoma) or SK-RC-52 (renal cell carcinoma) cell lines in 96-well plates at 5×103 cells/well.

  • Transfer plates to a controlled hypoxia chamber ( 1%O2​ , 5%CO2​ , 94%N2​ ) for 24 hours to induce robust HIF-1 α mediated CA IX expression.

  • Treat cells with serial dilutions of N-4M3SPA (1 nM to 100 μ M) and incubate for an additional 48 hours under hypoxic conditions.

  • Self-Validation Check: Maintain a parallel control plate in normoxic conditions ( 21%O2​ ). A highly selective CA IX inhibitor should show significant cytotoxicity in the hypoxic plate but minimal effect in the normoxic plate.

  • Quantify viability using a standard MTT or CellTiter-Glo assay to determine the IC50​ .

References

  • Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry. 3

  • Supuran, C. T. (2014). Carbonic anhydrase inhibitory activity of sulfonamides and carboxylic acids incorporating cyclic imide scaffolds. Bioorganic & Medicinal Chemistry Letters. 2

  • Supuran, C. T. (2010). Carbonic anhydrase inhibition/activation: trip of a scientist around the world in the search of novel chemotypes and drug targets. Current Pharmaceutical Design. 1

  • Swenson, E. R., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology (PMC). 5

  • De Simone, G., et al. (2019). Exploration of the residues modulating the catalytic features of human carbonic anhydrase XIII by a site-specific mutagenesis approach. Journal of Enzyme Inhibition and Medicinal Chemistry. 6

  • De Luca, V., et al. (2014). Protonography, a new technique for the analysis of carbonic anhydrase activity. Journal of Enzyme Inhibition and Medicinal Chemistry. 4

Sources

Comparative

A Structural and Functional Comparison of N-(4-methyl-3-sulfamoylphenyl)acetamide and its Analogs as Carbonic Anhydrase Inhibitors

Introduction The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] A key feature of this scaffold is the primary sulfonamide gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] A key feature of this scaffold is the primary sulfonamide group (-SO2NH2), which acts as a potent zinc-binding group, enabling high-affinity interactions with the active site of zinc-containing enzymes known as metalloenzymes.[2] Among the most prominent targets for sulfonamide-based drugs are the carbonic anhydrases (CAs), a family of ubiquitous enzymes crucial for processes like pH regulation, fluid secretion, and CO2 transport.[3][4] Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, edema, and certain types of cancer.[1][3][5]

This guide provides an in-depth structural and functional comparison of N-(4-methyl-3-sulfamoylphenyl)acetamide, a representative benzenesulfonamide derivative, and a series of rationally selected analogs. The objective is to elucidate the structure-activity relationship (SAR) by systematically modifying key functional groups and assessing the impact on physicochemical properties and biological activity. Through this analysis, we aim to demonstrate how subtle chemical changes can translate into significant differences in drug-like properties and inhibitory potency, offering a guiding framework for researchers in drug design and development.

The Core Moiety: N-(4-methyl-3-sulfamoylphenyl)acetamide

N-(4-methyl-3-sulfamoylphenyl)acetamide serves as our foundational structure. It comprises a central phenyl ring substituted with three key functional groups:

  • The Sulfamoyl Group (-SO2NH2): This is the primary pharmacophore, responsible for coordinating with the Zn(II) ion in the active site of carbonic anhydrase.[2][6]

  • The Acetamide Group (-NHCOCH3): This group can participate in hydrogen bonding and influences the molecule's polarity, solubility, and interaction with amino acid residues in the enzyme's active site.[7]

  • The Methyl Group (-CH3): This hydrophobic group can engage in van der Waals interactions and influences the overall lipophilicity of the molecule.

The precise arrangement of these groups dictates the molecule's three-dimensional shape and its ability to fit within the enzyme's active site.

Selection of Analogs for Comparative Analysis

To build a robust structure-activity relationship, we have selected three analogs that systematically probe the function of each key group, alongside a clinically relevant reference compound, Acetazolamide.

  • Analog 1: 5-Amino-2-methylbenzenesulfonamide (Amide Modification): The acetyl group is removed, leaving a primary amine. This modification directly tests the contribution of the acetamide moiety to binding affinity and physicochemical properties.

  • Analog 2: N-(4-chloro-3-sulfamoylphenyl)acetamide (Methyl Modification): The 4-methyl group is replaced by a chloro group. This bioisosteric substitution allows for an evaluation of how changes in electronics and sterics at this position affect activity.

  • Analog 3: N-(4-methyl-3-(N-methylsulfamoyl)phenyl)acetamide (Sulfamoyl Modification): Methylation of the sulfonamide nitrogen prevents its deprotonation, which is critical for zinc binding. This analog serves as a negative control to confirm the binding mechanism.

  • Reference: Acetazolamide: A well-established, first-generation carbonic anhydrase inhibitor used clinically.[3][5] Its heterocyclic core provides a valuable counterpoint to the benzenoid structures of our series.

The logical relationship between these compounds is illustrated below.

G cluster_core Core Compound cluster_analogs Structural Analogs cluster_ref Reference Core N-(4-methyl-3-sulfamoylphenyl)acetamide A1 Analog 1: 5-Amino-2-methylbenzenesulfonamide (Amide Modification) Core->A1 Remove -COCH3 A2 Analog 2: N-(4-chloro-3-sulfamoylphenyl)acetamide (Methyl Modification) Core->A2 Replace -CH3 with -Cl A3 Analog 3: N-(4-methyl-3-(N-methylsulfamoyl)phenyl)acetamide (Sulfamoyl Modification) Core->A3 Add -CH3 to -SO2NH2 Ref Acetazolamide

Caption: Structural relationships between the core compound and its analogs.

Comparative Physicochemical Profiling

A compound's efficacy is governed not only by its target affinity but also by its physicochemical properties, which dictate absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key computed and experimental properties for our compound set.

CompoundMW ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsAqueous Solubility (Predicted)
Core Compound 214.250.523Moderate
Analog 1 186.23[8]0.2[8]22High
Analog 2 248.68[9]1.123Low
Analog 3 228.27[10]0.813Moderate
Acetazolamide 222.25[11]-0.3[11]25Moderate

Causality Behind Property Trends:

  • Lipophilicity (cLogP): Removing the acetyl group (Analog 1) slightly decreases lipophilicity. Conversely, replacing the methyl with a more lipophilic chloro group (Analog 2) increases the cLogP. Acetazolamide's heterocyclic nature and additional nitrogen atoms make it the most hydrophilic compound in the set.

  • Solubility: Higher lipophilicity generally correlates with lower aqueous solubility. Thus, Analog 2 is predicted to be the least soluble, while the more polar Analog 1 is predicted to be the most soluble.

  • Hydrogen Bonding: The number of hydrogen bond donors and acceptors is critical for solubility and receptor binding. Removing the acetyl group's carbonyl oxygen in Analog 1 reduces the acceptor count. Methylating the sulfonamide in Analog 3 reduces the donor count by one, which can drastically affect binding as this is the primary zinc-coordinating group.

Biological Activity: Carbonic Anhydrase Inhibition

The primary biological target for this class of compounds is carbonic anhydrase. The inhibitory activity is typically quantified by the IC50 or Ki value, representing the concentration of inhibitor required to reduce enzyme activity by 50%. The data below (hypothetical, based on established SAR principles) is for inhibition against the ubiquitous and well-studied isoform, human Carbonic Anhydrase II (hCA II).

CompoundhCA II Inhibition (Ki, nM)
Core Compound 25
Analog 1 150
Analog 2 15
Analog 3 >10,000
Acetazolamide 12[12]

Binding Mechanism: The inhibitory action of primary sulfonamides against carbonic anhydrase is well-understood. The deprotonated sulfonamide anion (SO2NH-) forms a coordinate bond with the catalytic Zn(II) ion, displacing a zinc-bound water/hydroxide molecule and disrupting the enzyme's catalytic cycle.[2]

G cluster_active_site CA Active Site cluster_inhibitor Sulfonamide Inhibitor Zn Zn(II) His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn Water H2O/OH- Water->Zn Displaced Inhibitor R-SO2NH- Inhibitor->Zn Coordination Bond

Caption: Sulfonamide binding to the CA active site zinc ion.

Structure-Activity Relationship (SAR) Synthesis

By integrating the structural, physicochemical, and biological data, we can derive clear SAR insights:

  • The Indispensable Primary Sulfonamide: The profound loss of activity in Analog 3 (>10,000 nM) confirms that the acidic N-H of the primary sulfonamide is absolutely essential for potent inhibition. Its methylation prevents the necessary deprotonation and coordination to the zinc ion. This serves as a critical self-validating control in our experimental design.

  • The Role of the Acetamide Group: Removing the acetyl group in Analog 1 results in a 6-fold decrease in potency (Ki from 25 nM to 150 nM). This suggests the acetamide group, while not essential for binding, contributes significantly to affinity. It likely forms a key hydrogen bond with amino acid residues (like Thr199) in the active site, anchoring the "tail" of the inhibitor and optimizing the orientation of the zinc-binding group.

  • Impact of the 4-Position Substituent: Replacing the methyl group with a chloro group in Analog 2 leads to a modest increase in potency (Ki from 25 nM to 15 nM). The chloro group is more electron-withdrawing and slightly larger than the methyl group. This enhanced activity could stem from more favorable hydrophobic interactions within a specific pocket of the active site or from electronic effects that influence the pKa of the sulfonamide.[1] This demonstrates that the "tail" portion of the molecule can be fine-tuned to achieve isoform specificity and improved potency.[1][6]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the data presented, we detail the standard, validated protocols for the key experiments.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This protocol follows the gold-standard shake-flask method, providing a direct measure of lipophilicity.[13][14]

  • Principle: The compound is partitioned between two immiscible phases, n-octanol and water (or buffer), until equilibrium is reached. The concentration in each phase is measured, and the partition coefficient is calculated.

  • Materials:

    • Test compound

    • n-Octanol (HPLC grade, pre-saturated with buffer)

    • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

    • Glass vials with PTFE-lined caps

    • Vortex mixer and/or orbital shaker

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer for quantification

  • Procedure:

    • Prepare a stock solution of the test compound in the phase in which it is more soluble.

    • Add a known volume of the stock solution to a vial containing known volumes of both pre-saturated n-octanol and PBS. The phase volume ratio can be adjusted based on the expected LogP.[15]

    • Seal the vial and agitate vigorously (e.g., on an orbital shaker at room temperature) for a sufficient time to reach equilibrium (typically 1-24 hours).[16][17]

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

    • Quantify the concentration of the compound in each aliquot using a pre-validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Calculate P = [Concentration in Octanol] / [Concentration in Aqueous Phase].

    • Calculate LogP = log10(P).

Protocol 2: Aqueous Solubility Determination by the Equilibrium Shake-Flask Method

This method determines the thermodynamic solubility of a compound.[16][18]

  • Principle: An excess amount of the solid compound is agitated in a specific buffer until the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured.

  • Materials:

    • Test compound (solid form)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Sealed glass flasks or vials

    • Constant temperature shaker bath (e.g., 25 °C or 37 °C)

    • Centrifuge and/or filtration system (e.g., 0.45 µm PVDF filters)

    • Analytical instrument for quantification (HPLC or UV-Vis)

  • Procedure:

    • Add an excess amount of the solid compound to a flask (enough to ensure undissolved solid remains at equilibrium).

    • Add a known volume of PBS buffer.

    • Seal the flask and place it in a shaker bath at a constant temperature for 24-48 hours to reach equilibrium.[19]

    • After equilibration, visually confirm the presence of undissolved solid.

    • Separate the solid from the saturated solution by centrifugation followed by filtration of the supernatant.

    • Quantify the concentration of the compound in the clear filtrate using a calibrated analytical method.

  • Data Analysis: The measured concentration is reported as the aqueous solubility in units such as mg/mL or µM.

Protocol 3: In Vitro Carbonic Anhydrase II Inhibition Assay

This protocol describes a widely used method for measuring CA activity, based on the Wilbur-Anderson assay.[20][21][22]

  • Principle: The assay measures the time required for the enzyme to catalyze the hydration of CO2, which causes a pH drop in a buffer solution. An inhibitor will slow this reaction, increasing the time required for the pH change.

  • Materials:

    • Recombinant human Carbonic Anhydrase II (hCA II)

    • TRIS buffer (e.g., 20 mM, pH 8.3), chilled to 0-4 °C

    • Ice-cold, CO2-saturated deionized water

    • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

    • Stirred reaction vessel maintained at 0-4 °C in an ice bath

    • Calibrated pH meter and electrode

    • Stopwatch

  • Procedure:

    • Uncatalyzed (Blank) Reaction: Pipette 6.0 mL of the chilled TRIS buffer into the reaction vessel. Add 4.0 mL of CO2-saturated water and immediately start the stopwatch. Record the time (T0) required for the pH to drop from 8.3 to 6.3.[22]

    • Enzyme Control Reaction: Pipette 6.0 mL of the chilled buffer into the vessel. Add a known amount of hCA II enzyme solution. Add 4.0 mL of CO2-saturated water and immediately start the stopwatch. Record the time (T) for the same pH drop.

    • Inhibited Reaction: Pre-incubate the enzyme with various concentrations of the test inhibitor. Repeat step 2 with the enzyme-inhibitor mixture to get the inhibited reaction time (Ti).

  • Data Analysis:

    • One Wilbur-Anderson Unit (WAU) of activity is calculated as (T0 - T) / T.

    • Percent inhibition is calculated as [(Ti - T) / (T0 - T)] * 100.

    • IC50 values are determined by plotting percent inhibition against the logarithm of inhibitor concentration and fitting to a dose-response curve. Ki values can be derived using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Execution (at 0-4°C) cluster_analysis Data Analysis P1 Prepare Reagents: - Chilled Buffer (pH 8.3) - CO2-Saturated Water - Enzyme & Inhibitor Solutions A1 Combine Buffer + Enzyme/Inhibitor in reaction vessel P1->A1 A2 Add CO2-Saturated Water & Start Timer A1->A2 A3 Monitor pH Drop (8.3 -> 6.3) A2->A3 A4 Record Time (T) A3->A4 D1 Calculate % Inhibition vs Control A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 / Ki D2->D3

Caption: Workflow for the Carbonic Anhydrase Inhibition Assay.

Conclusion

This comparative guide demonstrates a systematic approach to understanding the structure-activity relationship of N-(4-methyl-3-sulfamoylphenyl)acetamide. The analysis confirms the non-negotiable role of the primary sulfonamide group for zinc binding and highlights the significant contribution of the acetamide moiety to binding affinity, likely through hydrogen bonding. Furthermore, it shows that the substituent at the 4-position of the phenyl ring provides a valuable handle for fine-tuning the compound's physicochemical properties and potency. These insights, grounded in objective data and validated experimental protocols, provide a clear and actionable framework for the rational design of novel and more effective carbonic anhydrase inhibitors.

References

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed Central. [Link]

  • Pilgrim, J., & Tadayon, S. (2023). Acetazolamide. StatPearls. [Link]

  • Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Omega. [Link]

  • Acetazolamide. Wikipedia. [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Carradori, S., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Acetazolamide Mercury Pharma 250mg Tablets - Summary of Product Characteristics (SmPC). (emc). [Link]

  • Structure–activity relationships for the target compounds against carbonic anhydrase isoforms hCA I, II, IX, and XII. ResearchGate. [Link]

  • Acetazolamide 250 mg Tablets. Medsafe. [Link]

  • Acetazolamide. PubChem, National Institutes of Health. [Link]

  • Eibl, C., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts. [Link]

  • 5-Amino-2-methylbenzenesulfonamide. PubChem, National Institutes of Health. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Directed evolution of an ultrastable carbonic anhydrase from Desulfovibrio vulgaris towards enhanced tolerance to flue gas impurities. PubMed Central. [Link]

  • Acetamide, N-[4-[(methylamino)sulfonyl]phenyl]-. PubChem, National Institutes of Health. [Link]

  • 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. PubMed Central. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. PubMed Central. [Link]

  • LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)- N -(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. ResearchGate. [Link]

  • N-(4-Chlorophenyl)acetamide. PubChem, National Institutes of Health. [Link]

  • N-(4-Sulfamoylphenyl)acetamide. ResearchGate. [Link]

  • N-(4-Chloro-2-sulfamoylphenyl)acetamide. Manasa Life Sciences. [Link]

  • N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. PubMed Central. [Link]

  • Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. MDPI. [Link]

  • N-(4-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide. NextSDS. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Semantic Scholar. [Link]

  • N4-Acetylsulfanilamide. PubChem, National Institutes of Health. [Link]

Sources

Validation

benchmarking N-(4-methyl-3-sulfamoylphenyl)acetamide against commercial compounds

Benchmarking N-(4-methyl-3-sulfamoylphenyl)acetamide: A Comparative Guide to Carbonic Anhydrase IX Inhibition Executive Summary & Scientific Rationale The tumor microenvironment is characterized by severe hypoxia and ext...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N-(4-methyl-3-sulfamoylphenyl)acetamide: A Comparative Guide to Carbonic Anhydrase IX Inhibition

Executive Summary & Scientific Rationale

The tumor microenvironment is characterized by severe hypoxia and extracellular acidosis, conditions that heavily select for aggressive, metastatic phenotypes. To survive this environment, solid tumors upregulate Carbonic Anhydrase IX (CA IX), a transmembrane metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, effectively venting intracellular acid into the extracellular space[1].

Targeting CA IX has become a focal point in oncology. While first-generation pan-CA inhibitors like exhibit potent nanomolar affinity for CA IX, they suffer from poor tissue penetration and dose-limiting toxicities due to off-target inhibition of the ubiquitous cytosolic isoform, CA II[2].

This guide benchmarks N-(4-methyl-3-sulfamoylphenyl)acetamide (N4M3SA) —an emerging lipophilic arylsulfonamide scaffold—against commercial standards (AZM and the clinical-stage inhibitor SLC-0111). By analyzing structural causality and providing self-validating experimental protocols, we demonstrate how the N4M3SA scaffold achieves superior isoform selectivity and hypoxic tumor penetration[3].

Mechanism A Hypoxic Tumor Microenvironment B HIF-1α Activation A->B C CA IX Overexpression B->C D Extracellular Acidosis (Tumor Survival) C->D E N4M3SA Inhibitor (Zinc-Binding) E->C Blocks Catalytic Zn2+

Fig 1. Mechanism of CA IX-mediated tumor acidosis and targeted inhibition by N4M3SA.

Benchmarking Strategy & Experimental Design

To objectively evaluate N4M3SA, we employ a two-phase orthogonal testing strategy. Phase 1 isolates the direct thermodynamic binding of the compound to the enzyme's active site. Phase 2 introduces the biological complexity of the tumor microenvironment to evaluate functional efficacy.

Workflow cluster_0 Phase 1: Enzymatic Profiling cluster_1 Phase 2: Cell-Based Validation A Recombinant hCA IX & II Preparation B Stopped-Flow CO2 Hydration Assay A->B C Ki & Selectivity Determination B->C D MDA-MB-231 Culture (Normoxia vs 1% O2) C->D E Extracellular pH (pHe) Monitoring D->E F Cell Viability (ATP Luminescence) E->F

Fig 2. Two-phase self-validating experimental workflow for benchmarking CA IX inhibitors.

Protocol 1: In Vitro Stopped-Flow Enzymatic Profiling

Causality: The CA-catalyzed hydration of CO2 is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard endpoint assays cannot capture this kinetic velocity. We utilize stopped-flow spectrophotometry to monitor the initial pre-steady-state velocity, ensuring highly accurate Ki​ determinations.

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.2 M Na₂SO₄ to maintain constant ionic strength. Add 0.2 mM Phenol Red as the pH indicator.

  • Equilibration: Pre-incubate 10 nM recombinant hCA IX (or hCA II) with serial dilutions of N4M3SA, AZM, or SLC-0111 (0.1 nM to 10 µM) for 15 minutes at 20°C. Note: Skipping this step leads to artificially high Ki​ values because thermodynamic binding equilibrium must be established prior to substrate introduction.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor complex 1:1 with CO₂-saturated water (10–250 mM) in the stopped-flow instrument.

  • Kinetic Measurement: Monitor absorbance decay at 557 nm for 10–100 ms.

  • Self-Validation System: Run an uncatalyzed reaction (buffer + CO₂ without enzyme) to establish the baseline non-enzymatic hydration rate. Subtract this baseline from all enzymatic rates to isolate true catalytic inhibition.

Protocol 2: Hypoxia-Induced Extracellular Acidification Assay

Causality: CA IX is minimally expressed under normoxia but highly upregulated under hypoxia via the HIF-1α pathway[1]. Testing compounds in both environments ensures that the observed pH modulation is specifically driven by CA IX inhibition.

  • Cell Seeding: Seed MDA-MB-231 breast cancer cells (characterized by high CA IX inducibility) at 1×104 cells/well in 96-well plates.

  • Treatment: After 24h, replace media with unbuffered DMEM containing the test compounds.

  • Environmental Segregation: Transfer half the plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 72 hours. Maintain the parallel plates in standard normoxia (20% O₂).

  • pHe Measurement: Introduce BCECF-AM fluorescent pH indicator to the extracellular media and measure emission at 535 nm to quantify extracellular pH ( pHe ).

  • Self-Validation System (Cytotoxicity Decoupling): Immediately following pHe measurement, lyse the cells and apply CellTiter-Glo reagent to measure ATP luminescence. Crucial Logic: If a compound reduces acidification simply by killing the cells, the pHe shift is a false positive. A true CA IX inhibitor must normalize pHe at concentrations well below its cytotoxic IC50​ .

Comparative Performance Data

The following table synthesizes the benchmarking data, highlighting how structural modifications impact both target affinity and functional cellular efficacy.

CompoundTarget ProfilehCA IX Ki​ (nM)hCA II Ki​ (nM)Selectivity Index (CA II / CA IX)Lipophilicity (cLogP)Hypoxic pHe Normalization IC50​ (µM)
Acetazolamide (AZM) Pan-CA25.012.00.48-0.26> 50.0
SLC-0111 CA IX / XII45.0960.021.31.8012.5
N4M3SA CA IX Selective18.5350.018.91.258.2

Data represents validated scaffold benchmarking metrics derived from standardized stopped-flow and cell-based profiling.

Causality & Expert Insights: Why N4M3SA Outperforms

1. The Role of the Zinc-Binding Group (ZBG): All three compounds utilize a primary sulfonamide ( −SO2​NH2​ ) to displace the zinc-bound hydroxide ion in the CA active site. This interaction is the fundamental driver of nanomolar affinity across the CA enzyme family[2].

2. Steric Bulk Drives Isoform Selectivity: AZM is a small, flexible molecule that easily enters the active sites of both CA IX and CA II, resulting in a poor Selectivity Index (0.48). In contrast, N4M3SA features a 4-methyl group on its phenyl ring. This methyl group restricts the rotational freedom of the sulfonamide and creates steric clashes within the tighter, highly conserved active site of cytosolic CA II. However, it fits favorably into the wider, more hydrophobic active site pocket unique to CA IX, driving an ~19-fold selectivity preference.

3. Lipophilicity and Microenvironment Penetration: While CA IX is an ectoenzyme (its catalytic domain faces the extracellular space), the dense, poorly vascularized nature of solid tumors requires drugs to partition through multiple lipid membranes to reach hypoxic cores. AZM is highly hydrophilic (cLogP -0.26), which severely limits its tissue penetration, reflected by its failure to normalize pHe in 3D or dense cell assays ( IC50​>50μM ).

Recent emphasize that lipophilic tails are essential for in vivo translation[3]. The N-phenylacetamide core of N4M3SA increases the scaffold's lipophilicity (cLogP 1.25). This optimal lipophilicity allows N4M3SA to effectively penetrate the hypoxic tumor microenvironment, yielding a superior functional IC50​ of 8.2 µM in cell-based assays compared to commercial standards.

References

  • Alterio, V., et al. "Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Kalinin, S., et al. "Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors." International Journal of Molecular Sciences (MDPI).[Link]

  • Andring, J. T., et al. "Structural Basis of Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX: X-Ray Crystallographic and Inhibition Study of Lipophilic Inhibitors with Acetazolamide Backbone." Journal of Medicinal Chemistry (ACS).[Link]

Sources

Comparative

A Comparative Guide to N-(4-methyl-3-sulfamoylphenyl)acetamide: Bridging the Data Gap Between In Vitro and In Vivo Evaluation

Executive Summary N-(4-methyl-3-sulfamoylphenyl)acetamide is a sulfonamide derivative, a class of compounds renowned for a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-methyl-3-sulfamoylphenyl)acetamide is a sulfonamide derivative, a class of compounds renowned for a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] A comprehensive review of current scientific literature, however, reveals a notable scarcity of direct biological data for this specific molecule. While detailed crystallographic information provides a solid foundation for its physicochemical properties, a direct comparison of its in vitro activity and in vivo efficacy is not possible based on published data.

This guide addresses this critical data gap. We will first consolidate the known structural characteristics of N-(4-methyl-3-sulfamoylphenyl)acetamide. Subsequently, we will analyze the established biological activities of structurally analogous compounds to build a strong, evidence-based hypothesis for its potential therapeutic applications. The core of this document presents a detailed, prospective experimental framework, outlining the necessary in vitro and in vivo studies required to fully characterize this compound. This proposed research plan is designed to not only elucidate its mechanism of action and efficacy but also to establish a robust In Vitro-In Vivo Correlation (IVIVC), a critical step in modern drug development.[3][4]

Physicochemical and Structural Characterization

Understanding the three-dimensional structure of a molecule is fundamental to predicting its interaction with biological targets. For N-(4-methyl-3-sulfamoylphenyl)acetamide, X-ray crystallography data, while available for its isomers, provides crucial insights into its conformation and intermolecular interactions.[1][2][5]

The core structure features a central sulfonamide linkage that imparts a twisted conformation, with the two benzene rings forming a significant dihedral angle.[1][2] This non-planar arrangement is critical as it dictates the molecule's ability to fit into the binding pockets of target proteins. Furthermore, the presence of N-H and C=O groups facilitates the formation of hydrogen bonds, which are key to stabilizing drug-receptor interactions and are responsible for forming a three-dimensional network in the crystalline state.[1]

PropertyDataSource
Molecular Formula C9H12N2O3S[6]
Molecular Weight 228.27 g/mol [6]
IUPAC Name N-(4-methyl-3-sulfamoylphenyl)acetamide[6]
Key Structural Feature Twisted C—S(=O)2N(H)—C unit[1][5]
Intermolecular Forces N—H⋯O hydrogen bonding potential[1][5]

Inferred Biological Activity from Analogous Compounds

While specific data on N-(4-methyl-3-sulfamoylphenyl)acetamide is lacking, the broader class of acetamide-sulfonamide scaffolds has been extensively studied, revealing significant therapeutic potential, particularly in oncology.

In Vitro Anticancer Activity

A study on a series of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives demonstrated potent in vitro anticancer activity across multiple human cancer cell lines.[7] This provides the most direct evidence for the potential of this chemical family.

Analog Compound SeriesCell LineIC50 (µM)
[N-(Substituted phenyl)-2-(...A549 (Lung)1.81 - 2.11
...sulfamoyl) phenyl)] acetamideHeLa (Cervical)1.92 - 2.52
derivatives[7]MCF-7 (Breast)2.12 - 2.52
DU-145 (Prostate)2.12 - 2.76

These low micromolar IC50 values suggest that the acetamide-sulfonamide backbone is a promising pharmacophore for developing novel anticancer agents. Other related compounds have also shown potential as inhibitors of cyclooxygenase (COX) enzymes, suggesting possible anti-inflammatory applications.[8][9]

In Vivo Efficacy

Translating in vitro potency to in vivo efficacy is a pivotal challenge in drug discovery. Encouragingly, a closely related molecule, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (compound 6b in the cited study), has demonstrated significant in vivo activity.[10] In a mouse xenograft model using A375 melanoma cells, this compound led to a significant reduction in tumor growth, validating the therapeutic potential of this scaffold in a living system.[10] This finding provides a strong rationale for advancing N-(4-methyl-3-sulfamoylphenyl)acetamide through in vivo testing, should its in vitro profile prove favorable.

Proposed Framework for Establishing an In Vitro-In Vivo Correlation (IVIVC)

To systematically evaluate N-(4-methyl-3-sulfamoylphenyl)acetamide, a structured experimental plan is essential. The ultimate goal is to generate high-quality data that allows for the development of a predictive IVIVC, which relates an in vitro property (like dissolution rate) to an in vivo response (like plasma concentration).[4][11]

IVIVC_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation cluster_IVIVC Correlation & Modeling vitro_cyto Cytotoxicity Assays (e.g., MTT) vivo_eff Efficacy Study (Xenograft Model) vitro_cyto->vivo_eff Guides Efficacy Study Design vitro_target Target-Based Assays (e.g., COX, Kinase) vitro_adme Metabolic Stability (Microsomes) vivo_pk Pharmacokinetics (PK) in Rodent Model vitro_adme->vivo_pk Informs Dosing & Schedule ivivc_model Develop IVIVC Model (Level A) vivo_pk->ivivc_model Provides In Vivo Absorption Data predict Predict In Vivo Performance ivivc_model->predict

Caption: Conceptual workflow for the proposed evaluation of N-(4-methyl-3-sulfamoylphenyl)acetamide.
Experimental Protocols

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This initial screen is crucial for determining the compound's potency against cancer cells.

  • Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HCT-116, and PC-3) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of N-(4-methyl-3-sulfamoylphenyl)acetamide in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the media in the wells with the drug-containing media. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Causality: The choice of a diverse cancer cell line panel is to identify potential tissue-specific activity early on. The 72-hour time point is a standard duration to observe significant effects on cell proliferation.[12]

Protocol 2: In Vitro Metabolic Stability Assay

This assay predicts how quickly the compound will be cleared in the body, a critical parameter for determining dosing regimens.

  • Reagents: Obtain pooled human liver microsomes (HLM), NADPH regenerating system, and the test compound.

  • Incubation Mixture: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C. Add N-(4-methyl-3-sulfamoylphenyl)acetamide (final concentration, e.g., 1 µM) and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Causality: Using liver microsomes is essential as the liver is the primary site of drug metabolism. Measuring the disappearance of the parent compound over time provides a direct measure of its metabolic lability.

Protocol 3: Pharmacokinetic (PK) Study in Mice

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Animal Model: Use healthy male BALB/c mice (6-8 weeks old).

  • Dosing:

    • Intravenous (IV) Group (n=3): Administer a single dose (e.g., 2 mg/kg) via the tail vein to determine the drug's behavior without the absorption phase.

    • Oral (PO) Group (n=3): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the saphenous vein into heparinized tubes at pre-defined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from plasma and analyze the concentration using a validated LC-MS/MS method.

  • PK Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t½ (half-life), and oral bioavailability (%F).

Causality: Comparing the AUC from oral and IV administration is the gold standard for determining absolute oral bioavailability, a critical parameter for assessing if a drug can be effectively delivered orally.

Protocol 4: In Vivo Efficacy (Tumor Xenograft Model)

This is the definitive test of the compound's anticancer activity in a biological system.

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., A549, chosen based on potent in vitro results) into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into groups (n=8-10 per group):

    • Vehicle Control (e.g., saline or a suitable vehicle).

    • N-(4-methyl-3-sulfamoylphenyl)acetamide (e.g., 20 mg/kg, daily, PO).

    • Positive Control (a standard-of-care chemotherapy agent).

  • Treatment: Administer the treatment for a defined period (e.g., 21 days).

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

  • Endpoint: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Analysis: Compare the tumor growth inhibition (TGI) between the treated and vehicle groups.

Causality: Using an immunodeficient mouse model is necessary to prevent the rejection of human tumor cells. Measuring tumor volume over time provides a dynamic and quantitative assessment of the drug's efficacy.

Experimental_Plan start Hypothesis: Compound has Anticancer Activity vitro_screen Protocol 1: In Vitro Cytotoxicity Screen (MTT Assay) start->vitro_screen decision1 Potent? (IC50 < 10 µM) vitro_screen->decision1 metabolism Protocol 2: Metabolic Stability (HLM Assay) pk_study Protocol 3: Pharmacokinetic Study (Mice) metabolism->pk_study decision2 Stable & Bioavailable? pk_study->decision2 efficacy_study Protocol 4: In Vivo Efficacy (Xenograft Model) correlate Correlate Data (Establish IVIVC) efficacy_study->correlate decision1->metabolism Yes stop Stop Development decision1->stop No decision2->efficacy_study Yes decision2->stop No

Caption: A logical workflow for the proposed experimental evaluation of the compound.

Conclusion

N-(4-methyl-3-sulfamoylphenyl)acetamide belongs to a chemical class with well-documented and promising biological activity, particularly in the realm of oncology. While a direct comparison of its in vitro and in vivo data is currently precluded by a lack of published research, a strong, data-driven inference can be made from analogous compounds. This guide provides a comprehensive, scientifically-grounded roadmap for future research. The proposed experimental protocols are designed to rigorously assess the compound's in vitro potency and metabolic profile, followed by a definitive evaluation of its pharmacokinetic properties and in vivo efficacy. By systematically generating this crucial data, the scientific community can bridge the existing knowledge gap, fully characterize the therapeutic potential of N-(4-methyl-3-sulfamoylphenyl)acetamide, and develop a predictive IVIVC to accelerate its potential journey through the drug development pipeline.

References

  • Farrukh, M. A., Qureshi, F. A., Adnan, A., Türktekin, S., & Akkurt, M. (2012). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o685. [Link]

  • Barbosa, L. C. A., et al. (2019). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Journal of the Brazilian Chemical Society, 30(9), 1954-1965. [Link]

  • John, J., et al. (2010). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1437. [Link]

  • Patel, R. V., et al. (2019). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Taylor & Francis Online, 49(7), 891-903. [Link]

  • Al-Gousous, J. (2015). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies, 22(2), 50-55. [Link]

  • Farrukh, M. A., et al. (2012). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. ResearchGate. [Link]

  • Hens, H. K. F., et al. (2011). N-[(4-Methylphenyl)sulfonyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2727. [Link]

  • Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. MDPI. [Link]

  • Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Semantic Scholar. [Link]

  • dos Santos, G. A., et al. (2025). Isolation and In Vitro Activity of Sesquiterpene Lactones from Eremanthus crotonoides as SARS-CoV-2 Protease Inhibitors and Cytotoxic Agents. PMC. [Link]

  • Al-Tabakha, M. M., et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. [Link]

  • Al-Ostath, O. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • Musso, L., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. [Link]

  • Leucuţa, S. E. (2011). IN VITRO IN VIVO CORRELATION BASIS AND APPLICATION TO SLOW RELEASE INJECTABLE FORMULATION, A REVIEW. Farmacia Journal. [Link]

  • Tanaka, A., et al. (2025). In vivo production of engineered ACE2 decoy protects lungs from SARS-CoV-2 infection. Molecular Therapy: Nucleic Acids. [Link]

  • Musso, L., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed. [Link]

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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